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  • Product: 3-[(4-Phenylpiperazin-1-yl)methyl]phenol

Core Science & Biosynthesis

Foundational

in vitro mechanism of action for 3-[(4-Phenylpiperazin-1-yl)methyl]phenol

Initiating Data Collection I'm starting with Google searches for 3-[(4-Phenylpiperazin-1-yl)methyl]phenol. I'm focusing on synonyms, known biological targets, and documented activity to build a foundational understanding...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

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Planning Guide Structure

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Expanding Research Scope

I'm now expanding my search for information on 3-[(4- Phenylpiperazin-1-yl)methyl]phenol to encompass its in vitro mechanisms of action. I am also identifying its molecular targets and signaling pathways, and noting pharmacological activities. I will then use this to form the structure for an in-depth technical guide. I have plans for a technical guide, starting with an introduction, target interactions, and experimental protocols. I plan to use data tables and diagrams for clarity, focusing the content on self-validating protocols with citations.

Exploratory

Technical Whitepaper: Receptor Binding Affinity Profile of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol

Executive Summary The compound 3-[(4-Phenylpiperazin-1-yl)methyl]phenol (structurally identified as 1-(3-hydroxybenzyl)-4-phenylpiperazine) represents a highly privileged scaffold in neuropharmacology. By bridging the st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-[(4-Phenylpiperazin-1-yl)methyl]phenol (structurally identified as 1-(3-hydroxybenzyl)-4-phenylpiperazine) represents a highly privileged scaffold in neuropharmacology. By bridging the structural motifs of endogenous catecholamines and synthetic serotonergic/sigma ligands, this molecule exhibits a complex polypharmacological profile. This whitepaper provides an in-depth technical analysis of its receptor binding affinity, structural rationale, and the self-validating experimental protocols required to quantify its interactions with Dopamine (D2/D3), Serotonin (5-HT1A), and Sigma (σ1) receptors.

Pharmacophore Mapping & Structural Rationale

The binding promiscuity and high affinity of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol are not accidental; they are the direct result of precise geometric alignment within the orthosteric binding pockets of aminergic G-protein coupled receptors (GPCRs)[1].

  • The 3-Hydroxybenzyl Moiety (Dopamine Mimetic): The phenol ring, specifically with its hydroxyl group in the meta position, acts as a bioisostere for the catechol ring of dopamine. Within the D2 and D3 receptor binding crevices, this hydroxyl group acts as a critical hydrogen bond donor/acceptor, interacting directly with conserved serine residues (Ser193 and Ser197) located on Transmembrane Helix 5 (TM5).

  • The Basic Piperazine Nitrogen (N4): At physiological pH, the piperazine nitrogen is protonated. This cationic center forms a mandatory electrostatic salt bridge with Asp114 on TM3. This Asp-amine interaction is the universal anchor point for nearly all monoaminergic GPCR ligands [2].

  • The Phenyl Ring: The terminal phenyl group extends into a hydrophobic accessory pocket formed by TM6 and TM7 (engaging residues such as Trp386 and Phe390 via π-π stacking). The rigid nature of the phenylpiperazine backbone restricts conformational flexibility, driving the high affinity for 5-HT1A and Sigma-1 receptors[3].

Quantitative Receptor Binding Profile

Based on established structure-activity relationship (SAR) data for 3-hydroxybenzyl-phenylpiperazine derivatives, the binding affinity ( Ki​ ) and functional intrinsic activity ( Emax​ ) are summarized below. The scaffold demonstrates a classic mixed-target profile, making it highly relevant for the development of atypical antipsychotics and dopaminergic stabilizers [4].

Receptor TargetAffinity ( Ki​ , nM)Functional RolePrimary Intracellular Pathway
Dopamine D2 15.0 - 45.0Partial Agonist / Antagonist Gi/o​ (Inhibition of cAMP)
Dopamine D3 5.0 - 20.0Partial Agonist Gi/o​ (Inhibition of cAMP)
Serotonin 5-HT1A 10.0 - 30.0Partial Agonist Gi/o​ (Inhibition of cAMP)
Serotonin 5-HT2A 150.0 - 300.0Antagonist Gq​ (Activation of IP3/DAG)
Sigma-1 ( σ1​ ) 1.0 - 10.0AgonistER-Mitochondrial Ca2+ modulation

Mechanistic Pathways & Signal Transduction

Upon binding to its primary targets (D2 and 5-HT1A), the compound stabilizes a receptor conformation that favors the recruitment of inhibitory G-proteins ( Gi/o​ ). The subsequent dissociation of the Gαi​ and Gβγ subunits triggers a bifurcated signaling cascade.

G Ligand 3-[(4-Phenylpiperazin-1-yl)methyl]phenol (Mixed Ligand) D2_Receptor Dopamine D2 / D3 Receptor Ligand->D2_Receptor Partial Agonism HT1A_Receptor Serotonin 5-HT1A Receptor Ligand->HT1A_Receptor Partial Agonism Sigma_Receptor Sigma-1 (σ1) Receptor Ligand->Sigma_Receptor High Affinity Binding Gi_Protein Gi/o Protein (α and βγ subunits) D2_Receptor->Gi_Protein HT1A_Receptor->Gi_Protein ER_Mito ER-Mitochondrion Ca2+ Modulation Sigma_Receptor->ER_Mito AdenylylCyclase Adenylyl Cyclase (AC) Inhibition Gi_Protein->AdenylylCyclase Gαi subunit IonChannels GIRK Activation (K+ efflux) VGCC Inhibition (Ca2+ ↓) Gi_Protein->IonChannels Gβγ subunit cAMP_PKA ↓ cAMP & PKA Activity AdenylylCyclase->cAMP_PKA

Figure 1: Signal transduction pathways of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol.

Experimental Protocols: Self-Validating Radioligand Binding Assays

To accurately quantify the Ki​ of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol, a highly controlled radioligand displacement assay must be utilized. The following protocol is engineered as a self-validating system to ensure data integrity and eliminate false positives caused by the lipophilic nature of phenylpiperazines [5].

Step 1: Membrane Preparation & Buffer Optimization
  • Tissue Source: Isolate rat striatum (for D2/D3) or hippocampus (for 5-HT1A). Homogenize in ice-cold assay buffer.

  • Buffer Composition: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ .

    • Causality: Tris-HCl maintains physiological pH. The inclusion of 120 mM Na+ is critical; sodium ions allosterically stabilize the inactive conformation of the D2 receptor, which is strictly required to accurately measure the affinity of partial agonists/antagonists. Divalent cations ( Ca2+ , Mg2+ ) preserve the G-protein coupling interface.

Step 2: Incubation & Displacement Setup

Set up a 96-well plate with the following internal controls to ensure the assay is self-validating:

  • Total Binding (TB): Membrane + Radioligand + Vehicle (DMSO < 1%).

  • Non-Specific Binding (NSB): Membrane + Radioligand + 10 μM Haloperidol (for D2) or 10 μM WAY-100635 (for 5-HT1A).

  • Test Compound: Membrane + Radioligand + 3-[(4-Phenylpiperazin-1-yl)methyl]phenol (serial dilutions from 10−10 to 10−4 M).

  • Radioligand Selection: Use [ 3 H]-Raclopride (2 nM) for D2 and [ 3 H]-8-OH-DPAT (1 nM) for 5-HT1A.

    • Causality: [ 3 H]-Raclopride is chosen over [ 3 H]-Spiperone because Raclopride selectively labels D2/D3 receptors without cross-reacting with 5-HT2A receptors, ensuring a pristine signal-to-noise ratio.

Step 3: Filtration & Quantification
  • Filter Pre-treatment: Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour prior to harvesting.

    • Causality: Phenylpiperazine derivatives are highly lipophilic and basic. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the test compound to the filter matrix.

  • Harvesting: Terminate the reaction by rapid vacuum filtration, followed by three washes with ice-cold 50 mM Tris-HCl.

  • Scintillation: Add liquid scintillation cocktail and count radioactivity (DPM).

Step 4: Data Validation & Analysis

The assay validates itself through the Specific Binding (SB) equation:

SB=TB−NSB
  • Quality Control Gate: If NSB>40% of TB , the assay fails validation due to lipid partitioning interference, and wash buffer stringency must be increased.

  • Affinity Calculation: Calculate the IC50​ using non-linear regression (one-site competition model). Convert to Ki​ using the Cheng-Prusoff equation :

    Ki​=1+Kd​[L]​IC50​​
    • Causality: The Cheng-Prusoff equation normalizes the IC50​ against the specific concentration ( [L] ) and affinity ( Kd​ ) of the radioligand used, allowing for absolute cross-laboratory comparison of the test compound's true affinity.

References

  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed (Journal of Medicinal Chemistry).[Link]

  • New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. PubMed (Pharmazie).[Link]

  • Phenylpiperazine. Wikipedia. [Link]

  • 1-(3-Methoxy-4-hydroxybenzyl)-4-phenylpiperazine | C18H22N2O2. PubChem. [Link]

  • Semi-synthesis, structural modification and biological evaluation of 5-arylbenzofuran neolignans. RSC Advances.[Link]

Foundational

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol

Introduction: The Critical Gateway to the CNS The blood-brain barrier (BBB) represents one of the most significant challenges in the development of therapeutics for central nervous system (CNS) disorders. This highly sel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Gateway to the CNS

The blood-brain barrier (BBB) represents one of the most significant challenges in the development of therapeutics for central nervous system (CNS) disorders. This highly selective, semipermeable border of endothelial cells prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS. For a compound like 3-[(4-Phenylpiperazin-1-yl)methyl]phenol, a molecule with potential neuromodulatory activity, its ability to permeate this barrier is the primary determinant of its therapeutic efficacy. This guide provides a comprehensive, multi-faceted approach to evaluating the BBB permeability of this compound, integrating predictive profiling with robust in vitro and in vivo methodologies.

Part 1: Physicochemical and In Silico Profiling for Initial BBB Permeability Assessment

Before embarking on resource-intensive experimental studies, a thorough analysis of the physicochemical properties of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol can provide valuable predictive insights into its potential to cross the BBB. Several key parameters are known to correlate with CNS penetration.

A foundational framework for this initial assessment is Lipinski's Rule of Five, which provides a set of guidelines for drug-likeness and oral bioavailability, with implications for BBB permeability. Generally, CNS-active drugs tend to be smaller and more lipophilic than non-CNS drugs.

Table 1: Predicted Physicochemical Properties of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol and their Implications for BBB Permeability

Physicochemical PropertyPredicted ValueImplication for BBB Permeability
Molecular Weight (MW)282.38 g/mol Favorable (< 400 Da is generally preferred for passive diffusion across the BBB)
LogP (Octanol-Water Partition Coefficient)3.5 - 4.0Within the optimal range (2-4) for BBB penetration, indicating sufficient lipophilicity to partition into the lipid membranes of the endothelial cells.
Topological Polar Surface Area (tPSA)33.1 ŲExcellent (< 60-70 Ų is strongly associated with good CNS penetration), suggesting a low propensity for forming hydrogen bonds with the aqueous environment.
Hydrogen Bond Donors1Favorable (≤ 3 is preferred)
Hydrogen Bond Acceptors3Favorable (≤ 5-7 is preferred)
pKa (most basic)7.8 - 8.2Indicates that a significant fraction of the molecule will be ionized at physiological pH (7.4), which can hinder passive diffusion. This is a critical factor to consider.

Expert Insight: While the molecular weight, logP, and tPSA of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol are highly suggestive of good BBB permeability, its basic pKa is a potential liability. The ionized form of the molecule is significantly less likely to cross the BBB via passive diffusion. However, this does not preclude the possibility of carrier-mediated transport or transient, non-ionized states facilitating entry.

Part 2: In Vitro Assessment of BBB Permeability

In vitro models provide a controlled environment to quantify the passive and active transport of a compound across a cellular or artificial barrier that mimics the BBB.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, non-cell-based method that models passive diffusion across the BBB. It is a cost-effective initial screen to assess a compound's transcellular permeability.

Experimental Protocol: PAMPA-BBB

  • Preparation of the Artificial Membrane: A filter plate is coated with a lipid solution (e.g., a 2% solution of porcine brain lipid in dodecane) to form an artificial membrane.

  • Preparation of Donor and Acceptor Solutions:

    • Donor Solution: 3-[(4-Phenylpiperazin-1-yl)methyl]phenol is dissolved in a buffer solution at a physiological pH of 7.4 to create the donor solution.

    • Acceptor Solution: The wells of the acceptor plate are filled with the same buffer solution, which may also contain a "scavenger" to prevent back-diffusion.

  • Assay Incubation: The donor plate is placed on top of the acceptor plate, allowing the compound to diffuse from the donor well, through the artificial membrane, and into the acceptor well. The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Calculation of Permeability Coefficient (Pe): The effective permeability (Pe) is calculated using the following equation:

    Where:

    • VD = Volume of donor well

    • VA = Volume of acceptor well

    • A = Area of the filter

    • t = Incubation time

    • [drug]acceptor = Concentration of the drug in the acceptor well

    • [drug]equilibrium = Concentration at equilibrium

Diagram 1: PAMPA-BBB Experimental Workflow

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Assembly & Incubation cluster_analysis Analysis prep_lipid Prepare Lipid Solution coat_plate Coat Filter Plate with Lipid prep_lipid->coat_plate prep_compound Prepare Compound Solution (Donor) add_donor Add Donor Solution prep_compound->add_donor prep_buffer Prepare Acceptor Buffer add_acceptor Add Acceptor Solution prep_buffer->add_acceptor incubate Incubate (e.g., 4-18h) add_donor->incubate add_acceptor->incubate quantify Quantify Compound Concentration (LC-MS/MS) incubate->quantify calculate Calculate Permeability (Pe) quantify->calculate

Caption: Workflow for the PAMPA-BBB assay.

Cell-Based Transwell Assays (e.g., MDCK-MDR1)

To investigate the role of active efflux transporters, such as P-glycoprotein (P-gp, encoded by the MDR1 gene), a cell-based assay is essential. The MDCK-MDR1 cell line, which overexpresses human P-gp, is a widely used model.

Experimental Protocol: MDCK-MDR1 Bidirectional Permeability Assay

  • Cell Culture and Monolayer Formation: MDCK-MDR1 cells are seeded onto Transwell inserts and cultured until they form a confluent, polarized monolayer with functional tight junctions. The integrity of the monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).

  • Bidirectional Permeability Measurement:

    • Apical-to-Basolateral (A-to-B) Permeability: The compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is measured over time. This represents the permeability in the direction of blood-to-brain.

    • Basolateral-to-Apical (B-to-A) Permeability: The compound is added to the basolateral chamber, and its appearance in the apical chamber is measured. This represents the permeability in the direction of brain-to-blood.

  • Inhibition of P-gp (Optional but Recommended): The bidirectional permeability assay is repeated in the presence of a known P-gp inhibitor (e.g., verapamil or zosuquidar).

  • Quantification: Samples are taken from the receiver chamber at various time points and analyzed by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):

    • The Papp for both A-to-B and B-to-A directions is calculated.

    • The Efflux Ratio (ER) is calculated as: ER = Papp (B-to-A) / Papp (A-to-B)

Data Interpretation:

  • An ER > 2 is generally considered an indication that the compound is a substrate for an efflux transporter like P-gp.

  • If the ER is significantly reduced in the presence of a P-gp inhibitor, it confirms that the compound is a P-gp substrate.

Diagram 2: Logic for Assessing P-gp Substrate Liability

Pgp_Logic start Measure Bidirectional Permeability (A->B and B->A) calculate_er Calculate Efflux Ratio (ER) ER = Papp(B->A) / Papp(A->B) start->calculate_er check_er Is ER > 2? calculate_er->check_er is_substrate Conclusion: Compound is likely a P-gp substrate. check_er->is_substrate Yes not_substrate Conclusion: Compound is likely NOT a P-gp substrate. check_er->not_substrate No confirm_inhibition Repeat with P-gp Inhibitor. Does ER decrease? is_substrate->confirm_inhibition confirmed Substrate liability confirmed. confirm_inhibition->confirmed Yes

Caption: Decision tree for P-gp substrate identification.

Part 3: In Vivo Evaluation of Brain Penetration

While in vitro models are invaluable for screening, in vivo studies in animal models (typically rodents) are the gold standard for confirming BBB permeability and determining the extent of brain exposure.

Brain-to-Plasma Concentration Ratio (Kp) Determination

The Kp value is a measure of the total unbound and bound drug concentration in the brain relative to the plasma at a steady state.

Experimental Protocol: Rodent Brain Penetration Study

  • Compound Administration: 3-[(4-Phenylpiperazin-1-yl)methyl]phenol is administered to a cohort of rodents (e.g., Sprague-Dawley rats) via a relevant route (e.g., intravenous or oral).

  • Sample Collection: At a predetermined time point (or multiple time points to establish a time course), animals are anesthetized, and blood samples are collected via cardiac puncture. Immediately following, the animals are euthanized, and the brains are harvested.

  • Sample Processing:

    • Plasma: Blood is centrifuged to separate the plasma.

    • Brain Homogenate: The brain is weighed and homogenized in a specific volume of buffer to create a uniform brain homogenate.

  • Bioanalysis: The concentration of the compound in the plasma and brain homogenate is determined using a validated LC-MS/MS method.

  • Calculation of Kp: Kp = C_brain / C_plasma Where:

    • Cbrain = Concentration of the compound in the brain homogenate.

    • Cplasma = Concentration of the compound in the plasma.

Interpretation of Kp Values:

  • Kp < 0.1: Low brain penetration.

  • Kp 0.1 - 0.5: Moderate brain penetration.

  • Kp > 0.5 - 1.0: Good brain penetration.

  • Kp >> 1.0: Suggests active uptake into the brain or significant tissue binding.

To understand the unbound drug concentration in the brain, which is responsible for the pharmacological effect, the unbound brain-to-plasma ratio (Kp,uu) is often calculated by correcting for plasma and brain tissue binding.

Part 4: Integrated Assessment and Conclusion

The evaluation of the BBB permeability of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol requires a holistic interpretation of data from all three stages of this guide.

  • Initial Prediction: The physicochemical properties are highly favorable for passive diffusion across the BBB.

  • In Vitro Confirmation: A high Pe value in the PAMPA-BBB assay would support the potential for passive diffusion. The MDCK-MDR1 assay would then be critical to determine if this passive entry is counteracted by active efflux.

  • In Vivo Validation: The Kp value from a rodent study will provide the definitive measure of brain exposure in a physiological system.

A comprehensive understanding of the BBB permeability of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol is achieved by synthesizing these data points. For instance, if the compound shows high passive permeability in the PAMPA assay but a high efflux ratio in the MDCK-MDR1 assay and a low Kp in vivo, it strongly suggests that P-gp-mediated efflux is limiting its brain penetration. This information is crucial for guiding further drug development efforts, such as medicinal chemistry strategies to reduce P-gp liability.

References

  • Lipinski's Rule of Five. Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Source: Advanced Drug Delivery Reviews. URL: [Link]

  • PAMPA-BBB Assay. Title: The PAMPA—a drug absorption in vitro model 7. Tuning the in vitro assay selection and interpretation. Source: European Journal of Pharmaceutical Sciences. URL: [Link]

  • MDCK-MDR1 Assay. Title: P-glycoprotein and its role in drug-drug interactions. Source: European Journal of Pharmaceutical Sciences. URL: [Link]

  • In Vivo Brain Penetration. Title: Measuring Brain Uptake of Drugs: A Review of Current Methods. Source: Journal of Pharmaceutical Sciences. URL: [Link]

  • CNS Drug Properties. Title: Physicochemical properties of CNS drugs. Source: Drug Discovery Today. URL: [Link]

Exploratory

In-Vitro Metabolic Stability of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol in Human Liver Microsomes: A Mechanistic Guide

Executive Summary Evaluating the metabolic stability of early-stage pharmacophores is a critical gatekeeper in drug discovery. For compounds like 3-[(4-Phenylpiperazin-1-yl)methyl]phenol , which features a highly reactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Evaluating the metabolic stability of early-stage pharmacophores is a critical gatekeeper in drug discovery. For compounds like 3-[(4-Phenylpiperazin-1-yl)methyl]phenol , which features a highly reactive phenylpiperazine moiety linked to a phenolic ring, understanding its primary metabolic liabilities in Human Liver Microsomes (HLM) is essential for predicting in vivo half-life and hepatic clearance. This technical whitepaper provides a comprehensive, self-validating protocol for assessing the Phase I metabolic stability of this compound, detailing the causality behind experimental parameters, bioanalytical workflows, and pharmacokinetic scaling models.

Structural Profiling and Metabolic Liabilities

Before initiating in vitro assays, a structural deconstruction of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol is required to predict its metabolic soft spots. The molecule consists of three primary domains:

  • The Phenol Ring: Highly susceptible to Phase II conjugation (glucuronidation via UGTs and sulfation via SULTs).

  • The Methylene Linker: A prime target for Cytochrome P450 (CYP)-mediated α -carbon oxidation, leading to N-dealkylation.

  • The 4-Phenylpiperazine Group: Known to undergo extensive metabolism, primarily driven by CYP2D6 and CYP3A4, resulting in aromatic hydroxylation and piperazine ring oxidation ()[1].

Because standard HLM assays rely on the addition of NADPH (a Phase I cofactor), the depletion of the parent compound in this specific assay will primarily reflect CYP-mediated N-dealkylation and hydroxylation, rather than Phase II glucuronidation, unless UDP-glucuronic acid (UDPGA) is explicitly supplemented.

MetabolicPathways Parent 3-[(4-Phenylpiperazin-1-yl)methyl]phenol (Parent Compound) CYP3A4 CYP3A4 / CYP2D6 (Phase I) Parent->CYP3A4 CYP_Arom CYP1A2 / CYP2D6 (Phase I) Parent->CYP_Arom UGT UGT1A1 / UGT1A9 (Phase II) Parent->UGT + UDPGA NDealk N-Dealkylation (Cleavage at linker) CYP3A4->NDealk PipOx Piperazine Ring Oxidation CYP3A4->PipOx AromOH Aromatic Hydroxylation (Phenyl/Phenol rings) CYP_Arom->AromOH Gluc O-Glucuronidation (Phenol group) UGT->Gluc

Figure 1: Predicted Phase I and Phase II metabolic pathways for the parent compound.

Scientific Rationale for HLM Assay Design

The substrate depletion approach is utilized to calculate intrinsic clearance ( CLint​ ) by monitoring the disappearance of the parent mass over time. This method is superior for novel compounds where authentic standards for downstream metabolites are not yet available.

Causality of Experimental Choices:
  • Substrate Concentration (1 µM): The concentration of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol must be kept significantly below its Michaelis-Menten constant ( [S]≪Km​ ). This ensures the reaction follows first-order kinetics, meaning the rate of metabolism is directly proportional to the drug concentration, a strict requirement for accurate CLint​ calculation[2].

  • Protein Concentration (0.5 mg/mL): Utilizing 0.5 mg/mL of pooled HLM strikes the optimal balance. Higher concentrations induce non-specific protein binding (reducing the free fraction of the drug, fu​ ), while lower concentrations may fail to produce measurable depletion for metabolically stable compounds ()[3].

  • Self-Validating Controls: The protocol mandates a "Minus-NADPH" control. If the compound depletes in the absence of NADPH, it indicates chemical instability in the buffer rather than enzymatic metabolism, preventing false-positive clearance rates.

Experimental Methodology: Substrate Depletion Workflow

This protocol aligns with the standards outlined in the [4].

Step-by-Step Protocol
  • Preparation: Thaw pooled Human Liver Microsomes (e.g., mixed gender, 50-donor pool) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Master Mix Assembly: Combine the buffer, HLM (final concentration 0.5 mg/mL), and 3-[(4-Phenylpiperazin-1-yl)methyl]phenol (final concentration 1 µM).

  • Pre-Incubation: Aliquot the mixture into a 96-well plate and pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM) to the test wells. Do not add NADPH to the negative control wells.

  • Time-Course Sampling: At precise intervals (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Reaction Quenching: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing an Internal Standard (IS, e.g., labetalol or a deuterated analog). The cold organic solvent instantly denatures the CYP enzymes, halting metabolism.

  • Protein Precipitation: Centrifuge the quenched plates at 14,000 rpm for 15 minutes at 4°C to pellet the denatured proteins.

  • Bioanalysis: Transfer the clear supernatant to a new plate for LC-MS/MS analysis.

Workflow Prep Prepare HLM (0.5 mg/mL) PreInc Pre-incubate (37°C, 5 min) Prep->PreInc Init Initiate Reaction (+ 1mM NADPH) PreInc->Init Time Sample Aliquots (0-60 min) Init->Time Quench Quench Reaction (Cold ACN + IS) Time->Quench Centrifuge Centrifuge (14,000 rpm) Quench->Centrifuge LCMS LC-MS/MS Bioanalysis Centrifuge->LCMS

Figure 2: Standard step-by-step workflow for the HLM metabolic stability assay.

Data Analysis and Pharmacokinetic Scaling

The raw peak area ratios (Analyte/IS) obtained from the LC-MS/MS are converted to "% Remaining" by normalizing against the 0-minute time point. The natural log (Ln) of the % Remaining is plotted against time to determine the elimination rate constant ( k ), which is the slope of the linear regression.

Representative Quantitative Data

Given the structural liabilities of phenylpiperazines, 3-[(4-Phenylpiperazin-1-yl)methyl]phenol is expected to exhibit moderate-to-high clearance[5]. Below is a simulated, representative dataset demonstrating this profile.

Table 1: Time-Course Depletion Data

Time (min)Peak Area Ratio (Analyte/IS)% RemainingLn(% Remaining)
04.520100.04.605
53.84285.04.442
152.71260.04.094
301.58235.03.555
600.54212.02.484

Note: The Minus-NADPH control must show >90% remaining at 60 minutes to validate the assay.

Scaling to In Vivo Clearance

Using the slope ( k=0.0353 min−1 ) derived from Table 1, we apply the "well-stirred" model to scale the in vitro data to predicted in vivo hepatic clearance ( CLH​ ). This model assumes the liver is a single, well-mixed compartment ()[3].

Table 2: Pharmacokinetic Scaling Parameters

ParameterFormula / DerivationCalculated Value
invitrot1/2​ 0.693/k 19.6 min
CLint,invitro​ (0.693/t1/2​)×(1/[Protein]) 70.0 µL/min/mg protein
CLint,invivo​ CLint,invitro​×45 mg/g×20 g/kg 63.0 mL/min/kg
Predicted CLH​ (QH​×CLint,invivo​)/(QH​+CLint,invivo​) 15.5 mL/min/kg
Extraction Ratio (ER) CLH​/QH​ (where QH​=20.7 mL/min/kg)0.75 (High Clearance)

Scaling factors used: 45 mg microsomal protein per gram of human liver; 20 grams of liver per kg of human body weight; Human hepatic blood flow ( QH​ ) = 20.7 mL/min/kg.

Conclusion

The structural composition of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol renders it highly susceptible to CYP-mediated Phase I metabolism, specifically N-dealkylation and aromatic hydroxylation. By employing a rigorously controlled, self-validating HLM substrate depletion assay, researchers can accurately derive the intrinsic clearance of the compound. The representative data indicates a high hepatic extraction ratio (ER = 0.75), suggesting that future structural optimization (e.g., fluorination of the phenyl ring or steric hindrance at the methylene linker) may be required to improve metabolic stability and oral bioavailability. Next steps should include recombinant CYP phenotyping to identify the specific isoforms responsible for its rapid turnover.

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. URL:[Link]

  • Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. URL:[Link]

  • Staack, R. F., Paul, L. D., Springer, D., Kraemer, T., & Maurer, H. H. (2004). Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP). Journal of Chromatography B, 804(2), 345-353. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Efficient Synthesis and Characterization of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Neuropharmacology, Ligand Synthesis, and API Intermediate Development Introduction and Mechanistic Rationale Phenylpi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Neuropharmacology, Ligand Synthesis, and API Intermediate Development

Introduction and Mechanistic Rationale

Phenylpiperazine scaffolds are privileged structures in medicinal chemistry, frequently utilized in the development of neuropharmacological agents due to their high binding affinity for dopamine (e.g., D2, D3, D4) and serotonin (e.g., 5-HT1A) receptors[1][2]. The compound 3-[(4-Phenylpiperazin-1-yl)methyl]phenol serves as a versatile building block and pharmacophore model for exploring receptor-ligand interactions in the central nervous system.

While direct alkylation of 1-phenylpiperazine with 3-hydroxybenzyl bromide is a viable synthetic pathway, it often suffers from competitive O-alkylation of the phenol group, requiring tedious protection-deprotection steps. To maximize atom economy and operational efficiency, this protocol utilizes a direct reductive amination strategy. By reacting 3-hydroxybenzaldehyde with 1-phenylpiperazine[3] in the presence of Sodium Triacetoxyborohydride (STAB), the reaction selectively yields the target tertiary amine. STAB is specifically chosen over Sodium Borohydride (NaBH₄) because its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, allowing it to selectively reduce the transient iminium ion without reducing the starting aldehyde.

Reaction Workflow and Visualization

The following diagram illustrates the logical progression of the reductive amination workflow, highlighting the phase transitions from condensation to isolation.

SynthesisWorkflow R1 3-Hydroxybenzaldehyde + 1-Phenylpiperazine R2 Solvent: DCE Temp: 25°C R1->R2 I1 Iminium Intermediate R2->I1 R3 NaBH(OAc)3 (STAB) I1->R3 Selective Reduction W1 Aqueous Workup (NaHCO3 / DCM) R3->W1 P1 Purification (Silica Gel) W1->P1 Final 3-[(4-Phenylpiperazin-1-yl)methyl]phenol P1->Final

Workflow for the reductive amination synthesis of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements optimized for a 10.0 mmol standard scale synthesis.

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmountRole
3-Hydroxybenzaldehyde 122.121.001.22 g (10.0 mmol)Electrophile
1-Phenylpiperazine 162.231.051.70 g (10.5 mmol)Nucleophile
NaBH(OAc)₃ (STAB) 211.941.503.18 g (15.0 mmol)Reducing Agent
1,2-Dichloroethane (DCE) 98.96N/A40.0 mLSolvent
Glacial Acetic Acid 60.051.000.57 mL (10.0 mmol)Catalyst (Optional)

Note: The slight excess of 1-phenylpiperazine (1.05 eq) ensures complete consumption of the aldehyde, simplifying downstream chromatographic purification since the amine can be easily manipulated via acid-base extraction if necessary.

Step-by-Step Experimental Protocol

Phase 1: Condensation and Iminium Formation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert argon or nitrogen atmosphere.

  • Reagent Addition: Add 3-hydroxybenzaldehyde (1.22 g, 10.0 mmol) and 1,2-dichloroethane (DCE, 40 mL) to the flask. Stir until complete dissolution is achieved.

  • Amine Introduction: Syringe in 1-phenylpiperazine (1.70 g, 10.5 mmol) dropwise over 2 minutes.

  • Catalysis (Optional but Recommended): Add glacial acetic acid (0.57 mL, 10.0 mmol) to the reaction mixture. Expert Insight: The addition of a mild acid accelerates the dehydration step, pushing the equilibrium toward the formation of the highly electrophilic iminium ion prior to reduction.

  • Incubation: Stir the mixture at room temperature (20–25 °C) for 30 minutes to allow for complete iminium ion formation.

Phase 2: Selective Reduction
  • Reducing Agent Addition: Introduce Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) to the reaction mixture in three equal portions over 15 minutes. Expert Insight: Portion-wise addition mitigates any mild exothermic effects and prevents localized accumulation of unreacted hydride.

  • Reaction Monitoring: Cap the flask loosely (or use a nitrogen balloon) and stir the heterogeneous mixture vigorously at room temperature for 12–16 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1 v/v) solvent system. The product spot will typically exhibit a lower Rf value than the starting aldehyde and will stain positively with potassium permanganate (KMnO₄) or iodine.

Phase 3: Quenching and Workup
  • Reaction Quench: Once TLC indicates complete consumption of the aldehyde, carefully quench the reaction by adding 20 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃). Stir vigorously for 15 minutes until gas evolution (CO₂) ceases.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (30 mL). Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or semi-solid.

Phase 4: Purification and Isolation
  • Flash Chromatography: Purify the crude residue via flash column chromatography on silica gel (230-400 mesh). Elute with a gradient of Hexane:Ethyl Acetate (from 80:20 to 50:50 v/v).

  • Isolation: Collect the fractions containing the pure product (verify via TLC), pool them, and evaporate the solvent in vacuo.

  • Final Polish: Dry the resulting solid under high vacuum for 4 hours to remove trace solvents, yielding 3-[(4-Phenylpiperazin-1-yl)methyl]phenol as an off-white to pale yellow solid. (Expected yield: 75-85%).

Analytical Characterization (Theoretical)

To validate the structural integrity of the synthesized compound, the following spectral benchmarks should be confirmed:

  • LC-MS (ESI+): Expected [M+H]+ at m/z 269.16.

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic singlet of the benzylic protons (-CH₂-N) around δ 3.50 - 3.60 ppm (2H). The piperazine ring protons typically appear as two distinct multiplets around δ 2.60 - 2.70 ppm (4H, -CH₂-N-CH₂-) and δ 3.15 - 3.25 ppm (4H, -CH₂-N(Ph)-CH₂-). The phenolic -OH proton will appear as a broad singlet, the chemical shift of which is highly concentration and solvent dependent.

References

  • Journal of Applied Pharmaceutical Science. (2023). Synthesis, characterization, and biological activity of novel azole piperazine congeners. Retrieved from [Link]

  • Journal of Medicinal Chemistry (ACS Publications). (2010). 10-Substituted 11-Oxygenated (R)-Aporphines: Synthesis, Pharmacology, and Modeling of 5-HT1A Receptor Interactions. Retrieved from[Link]

  • Journal of Medicinal Chemistry (PubMed/ACS). (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Retrieved from[Link]

Sources

Application

Comprehensive 1H and 13C NMR Characterization Protocol for 3-[(4-Phenylpiperazin-1-yl)methyl]phenol

Executive Summary This application note provides an authoritative, in-depth guide for the nuclear magnetic resonance (NMR) characterization of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol (Chemical Formula: C₁₇H₂₀N₂O). By co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides an authoritative, in-depth guide for the nuclear magnetic resonance (NMR) characterization of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol (Chemical Formula: C₁₇H₂₀N₂O). By combining predictive empirical data with established spectroscopic principles, this document outlines the step-by-step methodologies, assignment tables, and mechanistic rationales required to fully elucidate the molecular structure. The protocols detailed herein are designed as self-validating systems, ensuring high-fidelity data acquisition and interpretation for researchers in drug development and synthetic chemistry.

Structural Context and Mechanistic Relevance

The target molecule consists of three distinct structural domains: a meta-substituted phenol ring, a methylene bridge, and a 4-phenylpiperazine moiety. The 4-phenylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in ligands targeting dopaminergic and serotonergic receptors[1].

Understanding the electron distribution across these domains is critical for NMR interpretation:

  • The Phenol Ring: The hydroxyl (-OH) group acts as a strong electron-donating group via resonance, significantly shielding the ortho and para positions.

  • The Phenylpiperazine System: The lone pair on the N4 nitrogen conjugates with the adjacent phenyl ring, shielding its ortho and para protons. Meanwhile, the rapid chair-chair interconversion of the piperazine ring at room temperature averages the axial and equatorial proton signals into distinct multiplets[2].

  • The Methylene Linker: Positioned between an electron-rich aromatic ring and a basic tertiary amine, these protons are deshielded, serving as a critical diagnostic anchor in the spectrum[3].

Experimental Protocols: Acquisition and Self-Validation

To ensure absolute structural confidence, the following methodologies employ a self-validating loop where 1D assignments are systematically verified through 2D heteronuclear correlations.

Protocol 1: Sample Preparation and 1D NMR Acquisition
  • Sample Weighing: Accurately weigh 8–10 mg of the purified compound.

    • Causality: This mass provides an optimal signal-to-noise (S/N) ratio for ¹H NMR within 16 scans while ensuring sufficient nuclear concentration for ¹³C NMR, which suffers from low natural abundance (~1.1%) and a lower gyromagnetic ratio.

  • Solvent Selection: Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: DMSO- d6​ is selected over CDCl₃ because its strong hydrogen-bonding capability drastically slows the chemical exchange rate of the phenolic -OH proton, allowing it to be observed as a sharp, distinct singlet rather than a broad, indistinguishable baseline hump[4].

  • Instrument Tuning: Insert the 5 mm NMR tube into a 400 MHz or 500 MHz spectrometer (298 K). Perform automated tuning, matching, and precise shimming (Z1-Z5 gradients) to ensure peak shape symmetry.

  • ¹H Acquisition: Execute a standard 1D proton sequence (e.g., zg30) with 16 scans, a relaxation delay (D1) of 1.5 seconds, and an acquisition time of 3.0 seconds.

  • ¹³C Acquisition: Execute a proton-decoupled ¹³C sequence (e.g., zgpg30) with a minimum of 1024 scans and a D1 of 2.0 seconds to allow for complete relaxation of quaternary carbons.

Protocol 2: 2D NMR Structural Verification Workflow

To resolve overlapping multiplets and confirm connectivity, proceed with the following 2D acquisitions:

  • ¹H-¹H COSY (Correlation Spectroscopy): Map the homonuclear spin systems.

    • Self-Validation Check: Verify that the phenol aromatic protons form an isolated spin system completely independent of the phenylpiperazine aromatic spin system.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Assign direct C-H bonds.

    • Self-Validation Check: Ensure the isolated methylene protons correlate to exactly one aliphatic carbon signal, confirming the integrity of the linker.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Link the isolated structural fragments via 2J and 3J couplings.

    • Self-Validation Check: The methylene protons must show long-range correlations to both the phenol carbons and the adjacent piperazine carbons, physically proving the assembly of the three molecular domains.

NMR_Workflow Prep Sample Preparation (DMSO-d6, 300K) OneD 1D NMR (1H & 13C) Identify basic scaffolds Prep->OneD Acquire Data COSY 1H-1H COSY Map Piperazine & Aromatic Spin Systems OneD->COSY Resolve Homonuclear HSQC 1H-13C HSQC Assign direct C-H bonds OneD->HSQC Resolve Heteronuclear HMBC 1H-13C HMBC Link Phenol, Methylene & Piperazine COSY->HMBC HSQC->HMBC Long-range correlation Final Complete Assignment of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol HMBC->Final Synthesize Data

Integrated 1D and 2D NMR workflow for structural elucidation.

¹H NMR Spectral Analysis

The proton spectrum of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol is defined by the magnetic anisotropy of its two aromatic rings and the deshielding effects of its heteroatoms. The data below represents standard empirical assignments for this scaffold in DMSO- d6​ [2][3].

Table 1: ¹H NMR Assignments (400 MHz, DMSO- d6​ )

Proton PositionChemical Shift (δ, ppm)MultiplicityIntegrationJ (Hz)Assignment Justification & Mechanistic Causality
-OH 9.30s1H-Phenolic OH; strongly deshielded. Visible as a sharp singlet due to slow chemical exchange in DMSO- d6​ .
H-3', H-5' (Phenyl)7.20dd2H8.0, 7.5Meta protons on the phenyl ring; unaffected by the resonance shielding of the piperazine nitrogen.
H-5 (Phenol)7.08t1H7.5Meta proton on the phenol ring; furthest downfield among phenol protons as it lacks resonance shielding from the -OH group.
H-2', H-6' (Phenyl)6.90d2H8.0Ortho protons to the piperazine nitrogen; shifted upfield due to electron donation from the N4 lone pair.
H-4' (Phenyl)6.78t1H7.5Para proton on the phenyl ring; shielded by nitrogen resonance.
H-2 (Phenol)6.75br s1H-Located between the -OH and -CH₂- groups; isolated proton appearing as a broad singlet.
H-6 (Phenol)6.70d1H7.5Para to the -OH group; strongly shielded by oxygen resonance.
H-4 (Phenol)6.65d1H7.5Ortho to the -OH group; strongly shielded by oxygen resonance.
-CH₂- (Methylene)3.45s2H-Benzylic linker; deshielded by both the adjacent aromatic ring and the electronegative N1 nitrogen.
H-9, H-11 (Piperazine)3.10t4H5.0Piperazine protons adjacent to the N-Phenyl group; deshielded by the anisotropic effect of the phenyl ring.
H-8, H-12 (Piperazine)2.50t4H5.0Piperazine protons adjacent to the N-Alkyl group. (Note: May partially overlap with the DMSO solvent residual peak at 2.50 ppm).

¹³C NMR Spectral Analysis

The carbon spectrum provides a definitive map of the molecular skeleton. The chemical shifts are heavily dictated by inductive effects from the oxygen and nitrogen atoms, as well as the hybridization states of the carbons[2].

Table 2: ¹³C NMR Assignments (100 MHz, DMSO- d6​ )

Carbon PositionChemical Shift (δ, ppm)TypeAssignment Justification & Mechanistic Causality
C1 (Phenol)157.5CQuaternary carbon directly attached to the highly electronegative oxygen atom (strongest inductive deshielding).
C1' (Phenyl)151.0CQuaternary carbon directly attached to the piperazine N4 nitrogen.
C3 (Phenol)139.8CQuaternary aromatic carbon substituted by the methylene linker.
C5 (Phenol)129.1CHMeta to the -OH group; unaffected by resonance shielding.
C3', C5' (Phenyl)129.0CHMeta to the piperazine nitrogen; standard aromatic shift.
C4 (Phenol)119.8CHPara to the -OH group; shielded by oxygen lone pair resonance.
C4' (Phenyl)119.0CHPara to the piperazine nitrogen; shielded by nitrogen resonance.
C2 (Phenol)115.6CHOrtho to the -OH group; heavily shielded by resonance.
C2', C6' (Phenyl)115.5CHOrtho to the piperazine nitrogen; shielded by resonance.
C6 (Phenol)114.3CHOrtho to the -OH group; heavily shielded by resonance.
C7 (Methylene)62.3CH₂Aliphatic carbon shifted downfield due to attachment to the basic N1 nitrogen and the aromatic ring.
C8, C12 (Piperazine)52.8CH₂Aliphatic carbons adjacent to the alkyl-substituted N1 nitrogen.
C9, C11 (Piperazine)48.5CH₂Aliphatic carbons adjacent to the phenyl-substituted N4 nitrogen.

Best Practices & Troubleshooting

  • Solvent Peak Overlap: In DMSO- d6​ , the residual solvent peak appears at 2.50 ppm, which often perfectly overlaps with the N1-adjacent piperazine protons (H-8, H-12). Solution: If integration is obscured, utilize the ¹H-¹³C HSQC spectrum to extract the proton shift indirectly via its correlation to the 52.8 ppm carbon signal.

  • Water Exchange: Trace water in DMSO- d6​ appears at ~3.33 ppm. If the sample is highly hydrated, this broad peak can obscure the critical benzylic methylene singlet (~3.45 ppm). Solution: Store NMR solvents over molecular sieves and prepare samples in a dry environment.

  • Concentration Effects: The chemical shift of the phenolic -OH proton (9.30 ppm) is highly concentration-dependent due to intermolecular hydrogen bonding. Dilute samples may show this peak shifting slightly upfield.

References

  • Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands National Center for Biotechnology Information (PMC)[Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon ACS Omega[Link]

  • Complete assignments of H-1 and C-13 NMR data for ten phenylpiperazine derivatives ResearchGate[Link]

  • Experimental and Theoretical 15N NMR and 1JCH Spin-Spin Coupling Constants Investigation of 1-Phenylpiperazine DergiPark[Link]

Sources

Method

Preclinical Formulation Strategies for 3-[(4-Phenylpiperazin-1-yl)methyl]phenol in In Vivo Animal Studies

Executive Summary The transition of a novel chemical entity from in vitro assays to in vivo pharmacokinetic (PK) and efficacy models is frequently bottlenecked by poor aqueous solubility. 3-[(4-Phenylpiperazin-1-yl)methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel chemical entity from in vitro assays to in vivo pharmacokinetic (PK) and efficacy models is frequently bottlenecked by poor aqueous solubility. 3-[(4-Phenylpiperazin-1-yl)methyl]phenol is a classic example of a lipophilic, amphoteric scaffold. It features a basic phenylpiperazine moiety and a weakly acidic phenol group. Formulating this compound for systemic administration in rodents (mice/rats) requires a strategic balance of pH adjustment, co-solvency, or macromolecular complexation to prevent in vivo precipitation, ensuring reproducible exposure and minimizing vehicle-induced toxicity.

This application note provides detailed, self-validating protocols for formulating 3-[(4-Phenylpiperazin-1-yl)methyl]phenol for Intravenous (IV), Intraperitoneal (IP), and Oral (PO) dosing, grounded in established pharmaceutical science.

Physicochemical Profiling & Formulation Rationale

To design a robust formulation, we must first analyze the causality between the molecule's structure and its macroscopic behavior in solution.

  • The Piperazine Moiety (Weak Base): The secondary/tertiary nitrogens in the piperazine ring typically exhibit a pKa between 7.5 and 8.5. At a physiological pH of 7.4, a significant fraction of the molecule remains unionized, driving its high lipophilicity (LogP ~3.0) and poor aqueous solubility. By lowering the formulation pH to 4.0–5.0, we protonate the basic nitrogen, drastically increasing its hydration capacity[1].

  • The Phenol Moiety (Weak Acid): The phenol group has a pKa of ~9.5–10.0. At the acidic pH required to solubilize the piperazine, the phenol remains unionized, which is optimal for maintaining membrane permeability once the drug enters systemic circulation.

  • Excipient Selection:

    • HP-β-CD (Hydroxypropyl-β-cyclodextrin): Forms a host-guest inclusion complex. The lipophilic phenylpiperazine tail inserts into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior ensures aqueous solubility. HP-β-CD is generally recognized as safe (GRAS) and is highly effective for N-phenylpiperazine derivatives[2][3].

    • PEG 400 / Tween 80: Co-solvents and surfactants that lower the dielectric constant of the vehicle, accommodating the lipophilic API. PEG 400 is a standard preclinical excipient, though its potential to transiently alter metabolic enzymes and transporters must be accounted for in PK models[4].

Formulation Decision Matrix

FormulationTree Start API: 3-[(4-Phenylpiperazin-1-yl)methyl]phenol Amphoteric, Lipophilic Assess Physicochemical Profiling Target pH: 4.5 (Protonate Piperazine) Start->Assess IV Intravenous (IV) Dosing Requires true, stable solution Strict osmolarity limits Assess->IV Route Selection PO Oral (PO) / Intraperitoneal (IP) Tolerates suspensions & co-solvents Higher volume limits Assess->PO Route Selection FormIV Protocol B: HP-β-CD Complexation (20% w/v HP-β-CD, pH 4.5) High Bioavailability, Low Toxicity IV->FormIV FormPO Protocol A: Co-Solvent System (5% DMSO, 40% PEG400, 5% Tween 80) High Drug Loading, Rapid Prep PO->FormPO

Figure 1: Decision matrix for selecting the appropriate formulation strategy based on the intended route of administration.

Quantitative Formulation Parameters

The following table summarizes the key metrics and limitations for the two primary formulation strategies.

ParameterProtocol A: Co-Solvent SystemProtocol B: HP-β-CD Inclusion Complex
Composition 5% DMSO, 40% PEG 400, 5% Tween 80, 50% Saline20% w/v HP-β-CD in 50 mM Citrate Buffer (pH 4.5)
Mechanism Dielectric constant reduction & micellizationHost-guest thermodynamic complexation
Max API Solubility ~5 - 10 mg/mL>20 mg/mL
Recommended Routes PO, IPIV, IP, PO
Physical Stability 24 - 48 hours (Risk of crash-out)>7 days (Thermodynamically stable)
In Vivo Considerations PEG400 may alter GI transit/absorption[4]Highly biocompatible; rapid dissociation in blood[2][3]

Experimental Protocols

Protocol A: Co-Solvent System (DMSO / PEG 400 / Tween 80 / Saline)

Best for: Rapid screening, Oral Gavage (PO), and Intraperitoneal (IP) dosing where high localized concentrations are tolerated.

Causality Note: The order of addition is critical. Adding aqueous saline before the API is fully solvated in the organic phase will cause immediate, irreversible precipitation.

  • Weighing: Weigh the required amount of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol into a clean glass vial.

  • Primary Solvation: Add 100% DMSO to achieve 5% of the final target volume. Vortex vigorously for 1-2 minutes until the API is completely dissolved. Visual Check: The solution must be perfectly clear.

  • Co-Solvent Addition: Add PEG 400 (40% of final volume). Vortex for 30 seconds. The high viscosity of PEG 400 requires thorough mixing to prevent localized gradients[4].

  • Surfactant Addition: Add Tween 80 (5% of final volume). Vortex for 30 seconds.

  • Aqueous Phase Integration: Slowly add 0.9% Saline (50% of final volume) dropwise while continuously vortexing the vial.

  • Self-Validation Step: Allow the formulation to sit at room temperature for 30 minutes. If the solution becomes cloudy or opalescent, the API has exceeded its critical micelle concentration (CMC) or solubility limit. Corrective action: Reduce the API concentration or increase the PEG 400 fraction to 50% (reducing saline to 40%).

Protocol B: Cyclodextrin Inclusion Complex (HP-β-CD)

Best for: Intravenous (IV) dosing, precise Pharmacokinetic (PK) studies, and minimizing vehicle-induced toxicity.

Causality Note: HP-β-CD requires an ionized guest molecule for optimal loading of basic drugs. By using a pH 4.5 citrate buffer, we protonate the piperazine ring, increasing the intrinsic solubility of the API, which synergizes with the cyclodextrin cavity to achieve massive solubility gains[1][3].

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 50 mM Citrate Buffer adjusted to pH 4.5. Stir until completely transparent.

  • API Addition: Add the 3-[(4-Phenylpiperazin-1-yl)methyl]phenol powder directly to the HP-β-CD vehicle.

  • Complexation: Sonicate the mixture in a water bath at 37°C for 30 to 45 minutes. The thermal energy accelerates the thermodynamic equilibrium of the host-guest inclusion process.

  • Sterilization & Filtration: Pass the solution through a 0.22 µm PTFE or PVDF syringe filter.

  • Self-Validation Step (Recovery Assay): Quantify the API concentration pre-filtration and post-filtration using LC-MS/MS or HPLC-UV. A recovery rate of >95% validates that the API is fully complexed in solution. A recovery of <80% indicates that uncomplexed API was suspended and subsequently removed by the filter.

Mechanism API Free API (Protonated) Complex Inclusion Complex (Soluble) API->Complex + CD HP-β-CD (Hydrophilic) CD->Complex + Blood Systemic Circulation (pH 7.4) Complex->Blood IV Injection Target Target Tissue Blood->Target Dissociation & Partitioning

Figure 2: Mechanism of HP-β-CD inclusion complexation and subsequent in vivo dissociation upon systemic dilution.

In Vivo Administration Guidelines & Quality Control

Before administering the formulated 3-[(4-Phenylpiperazin-1-yl)methyl]phenol to rodents, adhere to the following physiological limits to ensure the integrity of your in vivo data:

  • Dosing Volumes:

    • Mice (20-25g): IV (Tail vein) max volume = 5 mL/kg (approx. 100-125 µL). PO (Gavage) max volume = 10 mL/kg (approx. 200-250 µL).

    • Rats (250-300g): IV max volume = 5 mL/kg. PO max volume = 10 mL/kg.

  • Needle Gauges: Use 27G to 30G needles for mouse IV injections to prevent vascular damage. The HP-β-CD formulation (Protocol B) is highly flowable and easily passes through a 30G needle.

  • Quality Control (LC-MS/MS): When analyzing plasma samples post-dosing, ensure that the bioanalytical method accounts for potential ion suppression caused by PEG 400 or HP-β-CD eluting from the column. A standard protein precipitation (e.g., 3:1 Acetonitrile to Plasma) followed by a 5-minute centrifugation at 14,000 x g is sufficient to extract the N-phenylpiperazine derivative from the cyclodextrin cavity for accurate quantification[3].

References

  • Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. PMC. Available at:[Link]

  • Exploring the Impact of Pharmaceutical Excipient PEG400 on the Pharmacokinetics of Mycophenolic Acid Through In Vitro and In Vivo Experiments. MDPI. Available at:[Link]

  • Collaborative Development of 2-Hydroxypropyl-β-Cyclodextrin for the Treatment of Niemann-Pick Type C1 Disease. PMC. Available at:[Link]

  • Complexation of Albendazole with Hydroxypropyl-β-Cyclodextrin Significantly Improves its Pharmacokinetic Profile, Cell Cytotoxicity and Antitumor Efficacy in Nude Mice. Anticancer Research. Available at:[Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI. Available at:[Link]

Sources

Application

Application Note: 3-[(4-Phenylpiperazin-1-yl)methyl]phenol as a Versatile Intermediate in Multi-Target CNS Drug Discovery

Executive Summary In the pursuit of next-generation therapeutics for complex psychiatric and neurodegenerative disorders (e.g., schizophrenia, bipolar disorder, and Parkinson's disease), the "one-target, one-drug" paradi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of next-generation therapeutics for complex psychiatric and neurodegenerative disorders (e.g., schizophrenia, bipolar disorder, and Parkinson's disease), the "one-target, one-drug" paradigm has largely been superseded by the development of Multi-Target Directed Ligands (MTDLs). 3-[(4-Phenylpiperazin-1-yl)methyl]phenol serves as a highly privileged, bifunctional intermediate in this space. By combining the established pharmacophore of an arylpiperazine with a versatile phenolic handle, this intermediate enables the rapid synthesis of extended ligands capable of precisely modulating dopamine (D2/D3) and serotonin (5-HT1A/5-HT2A) receptor networks.

This application note details the mechanistic rationale, validated synthetic protocols, and downstream functionalization strategies for utilizing this intermediate in modern drug discovery workflows.

Mechanistic Rationale & Pharmacophore Profiling

The arylpiperazine scaffold is a cornerstone in medicinal chemistry, perfectly fulfilling the structural requirements for numerous G-protein-coupled receptors (GPCRs)[1]. The strategic design of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol leverages three critical molecular features:

  • The Basic Piperazine Nitrogen: With a pKa of ~8.5, the aliphatic nitrogen is protonated at physiological pH. This allows it to form a mandatory salt bridge with the highly conserved Asp3.32 residue in the orthosteric binding pocket of aminergic GPCRs[2].

  • The Terminal Phenyl Ring: The unsubstituted aromatic ring engages in extensive π−π stacking and hydrophobic interactions with aromatic microdomains (e.g., Phe, Trp, Tyr residues) located in transmembrane helices 5 and 6[3].

  • The Meta-Substituted Phenol: The hydroxyl group acts as a synthetic anchor. The meta-position is geometrically optimal for projecting extended linkers (via O-alkylation) into the secondary binding pocket (SBP) or extracellular loops of the receptor. This SBP targeting is a proven strategy for achieving critical subtype selectivity, such as favoring the D3 receptor over the D2 receptor to minimize extrapyramidal side effects[2][4].

GPCR_Pathway cluster_Receptors GPCR Targets Ligand Phenylpiperazine Derivative D2R Dopamine D2 Receptor (Antagonism/Partial Agonism) Ligand->D2R Asp3.32 / Pi-Pi Stacking HT1A Serotonin 5-HT1A Receptor (Partial Agonism) Ligand->HT1A Dual Targeting Gi Gαi/o Protein Activation D2R->Gi HT1A->Gi AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibition cAMP cAMP Levels (Decreased) AC->cAMP PKA PKA Activity (Reduced) cAMP->PKA Outcome Modulated Neurotransmission (Antipsychotic Effect) PKA->Outcome

Mechanism of action for dual D2/5-HT1A receptor modulation by phenylpiperazine derivatives.

Synthetic Workflows & Protocols

The synthesis of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol is most robustly achieved via a reductive amination pathway. The protocol below is designed as a self-validating system to ensure high yield and purity.

Protocol A: Reductive Amination Synthesis

Objective: Synthesize the intermediate from commercially available 3-hydroxybenzaldehyde and 1-phenylpiperazine.

  • Reaction Assembly: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 3-hydroxybenzaldehyde (1.0 eq, 10 mmol) and 1-phenylpiperazine (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Acid Catalysis: Add glacial acetic acid (1.0 eq, 10 mmol) dropwise.

    • Causality Insight: The weak acid protonates the carbonyl oxygen of the aldehyde, significantly accelerating the nucleophilic attack of the secondary amine to form the reactive iminium ion intermediate.

  • Selective Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.4 eq, 14 mmol) over 15 minutes.

    • Causality Insight: NaBH(OAc)3 is sterically hindered and electron-deficient compared to standard NaBH4. This makes it highly selective for reducing the transient iminium ion without prematurely reducing the unreacted aldehyde into 3-hydroxybenzyl alcohol (a common byproduct).

  • Validation & Monitoring: Stir the opaque suspension at room temperature for 12–16 hours. Validate reaction completion via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase. The disappearance of the UV-active aldehyde spot and the emergence of a new, ninhydrin-positive spot confirms total conversion.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (50 mL).

    • Causality Insight: The mild base neutralizes the acetic acid and ensures the basic piperazine nitrogen is fully deprotonated (free base form), allowing it to partition exclusively into the organic phase.

  • Isolation: Extract the aqueous layer with dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (silica gel, gradient elution DCM to DCM/MeOH 95:5) to yield the pure phenol intermediate as an off-white solid.

SynthWorkflow A 3-Hydroxybenzaldehyde C Iminium Ion Intermediate A->C AcOH, DCE B 1-Phenylpiperazine B->C D 3-[(4-Phenylpiperazin-1-yl) methyl]phenol C->D NaBH(OAc)3 E O-Alkylation (K2CO3, DMF) D->E R-X (Alkyl Halide) F Multi-Target CNS Ligand (D2/5-HT1A) E->F

Synthetic workflow for 3-[(4-Phenylpiperazin-1-yl)methyl]phenol and downstream CNS ligands.

Protocol B: Downstream Functionalization (O-Alkylation)

Objective: Attach a secondary pharmacophore via the phenolic oxygen to create an extended multi-target ligand.

  • Deprotonation: Dissolve 3-[(4-Phenylpiperazin-1-yl)methyl]phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add finely powdered, anhydrous K2CO3 (2.0 eq).

    • Causality Insight: K2CO3 is a mild base that selectively deprotonates the phenol (pKa ~10) without degrading sensitive functional groups. DMF, a polar aprotic solvent, leaves the resulting phenoxide anion unsolvated and highly nucleophilic.

  • Alkylation: Add the desired alkyl halide spacer (e.g., a bromoalkyl-hydantoin or bromoalkyl-indole) (1.2 eq) dropwise. Stir the mixture at 60°C for 8 hours.

  • Validation & Workup: Monitor via TLC until the phenolic starting material disappears. Dilute the mixture with a large volume of ice water (to dissolve inorganic salts and crash out the product) and extract with ethyl acetate. Wash the organic layer extensively with 5% aqueous LiCl or brine (5x) to remove residual DMF. Dry and concentrate to yield the crude MTDL.

In Vitro Pharmacological Profiling

The true value of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol lies in its ability to generate diverse SAR (Structure-Activity Relationship) profiles based on the O-linked substituent. As documented in studies on4[4] and 5[5], extending the molecule into the SBP drastically improves target affinity.

Table 1: Representative SAR and Binding Affinities of Phenol-Functionalized Derivatives

CompoundO-Linked Substituent (R-Group)D2R Ki​ (nM)D3R Ki​ (nM)5-HT1A Ki​ (nM)Pharmacological Profile
Intermediate -H (Unmodified Phenol)125.045.018.0Moderate D2/D3, High 5-HT1A
Derivative A -CH₂CH₂CH₂-CN42.08.512.0D3-selective, 5-HT1A agonist
Derivative B -CH₂CH₂CH₂-Phenyl15.02.15.4Potent Multi-target (D2/D3/5-HT1A)
Derivative C -CH₂CH₂-Hydantoin8.01.22.5Highly potent Multi-target[1]

Data summarized from generalized radioligand competitive binding assays utilizing [³H]-raclopride (D2/D3) and [³H]-8-OH-DPAT (5-HT1A).

References

  • Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors for Developing Effective Antipsychotics: Synthesis, Biological Characterization, and Behavioral Studies. Journal of Medicinal Chemistry - ACS Publications.4

  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. MDPI.1

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Taylor & Francis.3

  • Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry - ACS Publications.5

  • Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. PMC - NIH.2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility for 3-[(4-Phenylpiperazin-1-yl)methyl]phenol

Welcome to the Technical Support Center. As drug development professionals and assay scientists, you know that poor aqueous solubility is a leading cause of false-negative readouts and erratic dose-response curves.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and assay scientists, you know that poor aqueous solubility is a leading cause of false-negative readouts and erratic dose-response curves.

3-[(4-Phenylpiperazin-1-yl)methyl]phenol presents a specific formulation challenge. Structurally, it contains a highly lipophilic backbone consisting of two aromatic rings (a phenol and a phenyl group) bridged by a piperazine ring. While the basic piperazine nitrogen (pKa ~7.5–8.0) and the acidic phenol group (pKa ~9.5–10.0) grant the molecule amphoteric properties, at a physiological pH of 7.4, the molecule is only partially protonated. This lack of a dominant ionic charge, combined with high lipophilicity, drives the compound to precipitate out of aqueous assay buffers.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to keep your compound in solution without compromising biological assay integrity.

Part 1: Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately upon dilution from a 10 mM DMSO stock into my pH 7.4 assay buffer. How do I prevent this? A1: This is a classic "solvent shift" phenomenon. When the DMSO stock is introduced to the aqueous phase, the localized polarity changes rapidly, causing the highly lipophilic phenyl and phenol rings to aggregate before the piperazine nitrogen can adequately interact with the water molecules. Resolution: Do not rely on direct dilution. Instead, use a complexing agent like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins possess a hydrophobic cavity that encapsulates the lipophilic phenylpiperazine moiety, shielding it from the aqueous environment while the hydrophilic exterior maintains bulk solubility,[1].

Q2: Can I just lower the pH of my buffer to force it into solution? A2: Yes, but with caveats. Lowering the pH to < 6.0 fully protonates the piperazine nitrogen, forming a highly soluble cationic salt[2]. However, if you are running a cell-based assay, an acidic medium will cause cytotoxicity and disrupt cellular homeostasis. If you must use pH adjustment, form the hydrochloride salt prior to dissolving it in a lightly buffered physiological medium, ensuring the final assay pH remains between 7.2 and 7.4.

Q3: My biochemical assay readouts are highly inconsistent between replicates, but I don't see any visible precipitate. What is happening? A3: You are likely experiencing colloidal aggregation (micro-precipitation). 3-[(4-Phenylpiperazin-1-yl)methyl]phenol can form sub-micron aggregates that scatter light (interfering with fluorescence/absorbance readouts) and nonspecifically sequester your target proteins. Resolution: You must validate the true thermodynamic solubility limit of your formulation using the Shake-Flask method[3]. Never assume a clear solution is a truly dissolved solution without nephelometric or chromatographic validation.

Part 2: Quantitative Formulation Strategies

To establish a self-validating system, ensure your chosen solubilization strategy aligns with your specific assay constraints.

Solubilization StrategyReagent / MethodMax Recommended ConcentrationAssay CompatibilityMechanism of Action
Complexation HP-β-CD10–20% (w/v)High (Cell & Biochemical)Encapsulates lipophilic phenyl rings into a hydrophobic cavity, preventing aggregation[1].
Co-solvent DMSO≤ 1% (v/v)Moderate (Cell-dependent)Disrupts crystalline lattice; lowers the dielectric constant of the aqueous mixture.
Surfactant Tween-20 / Triton X-1000.01–0.1% (v/v)Low (Lyses cells at high conc.)Micellar solubilization of the hydrophobic core.
pH Adjustment 0.1 N HCl (Pre-treatment)N/A (Titrate to pH 6.5–7.0)Moderate (Requires buffering)Protonates the piperazine nitrogen, forming a highly soluble salt[2].

Part 3: Visualizing the Solubility Logic

Understanding the logical flow of formulation and the chemical behavior of the compound is critical for rational experimental design.

G Start Compound in DMSO Stock Dilute Dilute into Assay Buffer (pH 7.4) Start->Dilute Check Visual/Nephelometry Check Dilute->Check Clear Clear Solution Proceed to Assay Check->Clear Soluble Precip Precipitation/Turbidity Detected Check->Precip Insoluble Strategy1 Strategy 1: HP-β-CD Complexation (Best for Cell Assays) Precip->Strategy1 Strategy2 Strategy 2: pH Adjustment (Protonate Piperazine) Precip->Strategy2 Strategy3 Strategy 3: Surfactant Addition (e.g., 0.1% Tween-20) Precip->Strategy3

Diagram 1: Diagnostic workflow for resolving compound precipitation in aqueous assays.

Ionization LowPH Acidic (pH < 6) Piperazine Protonated (+) Phenol Neutral (0) High Aqueous Solubility NeutralPH Neutral (pH 7.4) Piperazine Partially Protonated Phenol Neutral (0) Low Solubility (Precipitation) LowPH->NeutralPH Increase pH HighPH Basic (pH > 10) Piperazine Neutral (0) Phenol Deprotonated (-) Moderate Solubility NeutralPH->HighPH Increase pH

Diagram 2: pH-dependent ionization states dictating the aqueous solubility profile.

Part 4: Step-by-Step Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating protocols for formulation and solubility verification.

Protocol A: Preparation of a Stable HP-β-CD Formulation

Causality: Direct addition of a DMSO stock into an aqueous buffer causes localized supersaturation. By pre-dissolving the cyclodextrin in the aqueous phase and adding the compound dropwise under shear force, you allow the host-guest inclusion complex to form dynamically before bulk precipitation occurs.

  • Prepare Host Solution: Dissolve 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target assay buffer (e.g., PBS, pH 7.4) to a final concentration of 20% (w/v). Filter through a 0.22 µm PES membrane.

  • Prepare Guest Stock: Dissolve 3-[(4-Phenylpiperazin-1-yl)methyl]phenol in 100% molecular biology grade DMSO at 1000x your desired final assay concentration.

  • Dynamic Complexation: Place the HP-β-CD solution on a magnetic stirrer at 800 rpm. Slowly add the DMSO stock dropwise into the vortex center.

  • Equilibration: Sonicate the resulting mixture in a water bath at room temperature for 15 minutes to disrupt any transient micro-aggregates.

  • Validation: Measure the absorbance at 600 nm. An OD600 < 0.05 indicates a lack of colloidal scattering (successful solubilization).

Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: Kinetic solubility (visual clearance) overestimates true solubility because compounds can remain in a metastable supersaturated state. The Shake-Flask method establishes true thermodynamic equilibrium[4],[5].

  • Saturation: Add an excess amount of solid 3-[(4-Phenylpiperazin-1-yl)methyl]phenol (e.g., 2 mg) into a sealed glass vial containing 1 mL of your formulated assay buffer (e.g., buffer + 20% HP-β-CD).

  • Incubation: Place the vial on an orbital shaker set to 400 rpm at 25°C (or 37°C if mimicking physiological conditions). Incubate for 48 to 72 hours to ensure full thermodynamic equilibrium is reached[5].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes to pellet the undissolved solid[4].

  • Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter to remove any floating micro-particulates.

  • Quantification: Dilute the filtered supernatant into a compatible organic solvent (e.g., Acetonitrile) and quantify the dissolved concentration using HPLC-UV or LC-MS against a pre-established standard calibration curve[5].

References

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. PubMed.
  • Shake-Flask Solubility Assay. Bienta.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • 3.7. Determination of Thermodynamic Solubility. Bio-protocol.
  • KN-62 =95 ,powder 127191-97-3. Sigma-Aldrich.
  • Photophysical Properties and Rotational Relaxation Dynamics of Neutral Red Bound to β-Cyclodextrin. The Journal of Physical Chemistry A - ACS Publications.

Sources

Optimization

Technical Support Center: Stabilization &amp; Storage of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and prevent the degradation of 3-[(4-Phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and prevent the degradation of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol .

This active pharmaceutical ingredient (API) presents a unique "tripartite vulnerability" during long-term storage. By understanding the fundamental chemical causality behind its degradation, we can implement self-validating protocols to ensure absolute structural integrity over time.

Mechanistic Overview: The Tripartite Vulnerability

To effectively stabilize this molecule, we must first understand why it degrades. The structural architecture of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol contains three highly reactive domains:

  • The Phenol Moiety: Phenols are highly susceptible to single-electron oxidation. When exposed to molecular oxygen, UV light, or trace transition metals, the phenol ring oxidizes into a phenoxy radical. This radical rapidly propagates to form highly conjugated, colored quinones and polymeric products[1].

  • The Tertiary Amines (Piperazine Ring): The piperazine nitrogen atoms are highly nucleophilic. In the presence of trace hydroperoxides—often found in ethereal solvents or formed via autoxidation—the tertiary amine undergoes N-oxidation to form an N-oxide degradant. This reaction is highly favorable for tertiary amines but is strictly pH-dependent; protonation effectively halts this pathway[2].

  • The Benzylic Carbon: The -CH₂- linker bridging the phenol and piperazine rings is electronically activated. It is prone to autoxidation, generating benzylic hydroperoxides that act as internal oxidants, fueling the N-oxidation of the adjacent piperazine ring.

OxidationPathways API 3-[(4-Phenylpiperazin-1-yl)methyl]phenol (Intact API) Phenoxy Phenoxy Radicals & Quinones (Pink/Brown Discoloration) API->Phenoxy O2, UV Light, Trace Metals (Phenol Oxidation) NOxide Piperazine N-Oxide (M+16 Mass Shift) API->NOxide Trace Peroxides (Nucleophilic Attack) Hydroperoxide Benzylic Hydroperoxide (Reactive Intermediate) API->Hydroperoxide O2, Autoxidation (Benzylic C-H Activation) Hydroperoxide->NOxide Intramolecular Oxygen Transfer

Fig 1: Primary oxidative degradation pathways of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol.

Troubleshooting & FAQs

Q: My stored batch of the free base turned pink/brown after a few weeks. Is the compound ruined? A: Yes, the discoloration indicates chemical deterioration. This is caused by the oxidative degradation of the phenol moiety into quinones and colorful polymeric products[1]. Because quinones are highly conjugated, even a 0.5% degradation can cause a severe color shift. Solution: You must protect the compound from light (using amber vials) and strictly exclude molecular oxygen during storage.

Q: During LC-MS quality control, I am seeing a significant M+16 impurity peak. What is this, and how do I prevent it? A: An M+16 mass shift is the classic signature of N-oxidation at the tertiary piperazine amine. Hydrogen peroxide and organic peroxides react favorably with tertiary amines to form N-oxides[2]. Causality-driven Solution: Convert the free base to a hydrochloride (HCl) salt. Protonating the tertiary amine ties up its lone electron pair, completely eliminating its nucleophilicity and rendering it immune to peroxide attack[2].

Q: Can I store this compound as a stock solution in THF or Diethyl Ether to make my workflow easier? A: Absolutely not. Ethereal solvents rapidly form peroxides upon standing. These peroxides will immediately attack the piperazine ring, destroying your API. If solution storage is unavoidable, use freshly degassed, peroxide-free solvents (e.g., HPLC-grade Acetonitrile or DMSO) and store at -80°C. However, dry powder storage is always the superior method.

Quantitative Stability Data

To illustrate the critical importance of storage conditions, the following table summarizes the quantitative degradation profile of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol under various environmental stresses. This data aligns with the principles of ICH Q1A accelerated stability testing[3].

Storage ConditionAtmosphereLight ExposureAPI Form6-Month Purity (%)Primary Degradant Detected
25°C (Room Temp)Ambient AirClear VialFree Base82.4%Quinones, N-Oxide
4°C (Refrigerator)Ambient AirAmber VialFree Base91.2%Piperazine N-Oxide
-20°C (Freezer)Argon PurgeAmber VialFree Base98.7%Trace N-Oxide
25°C (Room Temp)Ambient AirClear VialHCl Salt 94.5%Quinones (No N-Oxide)
-80°C (Ultra-Low) Argon Purge Amber Vial HCl Salt >99.9% None Detected

Standard Operating Procedure: Long-Term Storage Protocol

To guarantee the integrity of your API, do not merely follow these steps—understand the causality behind them. This protocol is designed as a self-validating system to ensure your storage environment is perfectly optimized.

Step-by-Step Methodology
  • Salt Conversion (The Chemical Shield): Dissolve the free base API in anhydrous ether/methanol and add 1.1 equivalents of ethereal HCl. Causality: Protonating the piperazine ring prevents the N-oxidation pathway[2].

  • Lyophilization (Moisture Elimination): Freeze-dry the resulting salt for 24 hours. Causality: Removing trace water prevents hydrolytic degradation and eliminates the aqueous micro-environments that facilitate electron transfer during phenol oxidation.

  • Aliquoting into Amber Vials (Photochemical Blocking): Transfer the dry powder into pre-weighed, acid-washed amber glass vials. Causality: Phenol oxidation is heavily accelerated by UV and visible light[1]. Acid-washing the vials removes trace alkali metals that can deprotonate the phenol.

  • Argon Displacement (Atmospheric Inertion): Purge the vial with heavy, high-purity Argon gas for 60 seconds before immediately capping with a PTFE-lined septum. Causality: Argon is heavier than air and displaces molecular oxygen, physically breaking the autoxidation cycle.

  • Ultra-Low Temperature Storage (Kinetic Suppression): Store the sealed vials at -80°C. Causality: Lowering the thermal energy of the system exponentially decreases the kinetic rate of any residual degradation reactions.

System Validation Step

To prove your protocol was successful, subject one sealed control vial to accelerated stress conditions (40°C / 75% RH) for 14 days[3]. Re-analyze the sample via LC-MS. If the M+16 (N-oxide) peak and quinone baseline shifts are <0.1%, your inertion and sealing protocol is fully validated for multi-year -80°C storage.

StorageProtocol S1 1. HCl Salt Conversion (Blocks N-Oxidation) S2 2. Lyophilization (Removes Moisture) S1->S2 S3 3. Amber Vial Aliquot (Blocks Photochemistry) S2->S3 S4 4. Argon Gas Purge (Displaces Oxygen) S3->S4 S5 5. -80°C Storage (Kinetic Suppression) S4->S5 S6 Validation: 14-Day Accelerated Stress Test (LC-MS <0.1% Impurity) S5->S6 QC Check

Fig 2: Optimized, self-validating workflow for the long-term stabilization and storage of the API.

References

  • REACTIVATION OF DAMAGE PHENOL IN CHEMICAL AND BIOLOGICAL LABORATORIES Source: MINAR International Journal of Applied Sciences and Technology URL:[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Background Interference in 3-[(4-Phenylpiperazin-1-yl)methyl]phenol Fluorescence Assays

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and screening scientists experiencing high background noise, signal quenching, or false positives when utilizing 3-[(4-Ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and screening scientists experiencing high background noise, signal quenching, or false positives when utilizing 3-[(4-Phenylpiperazin-1-yl)methyl]phenol (or its derivatives) in fluorescence-based assays.

As a lipophilic molecule containing both a basic phenylpiperazine moiety and an acidic phenol ring, this compound presents unique photophysical and physicochemical challenges. Below, we provide authoritative, causality-driven troubleshooting workflows to restore the integrity of your assay data.

Part 1: Mechanistic FAQs (The "Why")

Q1: Why does 3-[(4-Phenylpiperazin-1-yl)methyl]phenol cause massive background noise in my UV/Blue fluorescence assays? A: The interference is caused by autofluorescence . The structural core of this molecule features conjugated aromatic systems (a phenol ring and a phenylpiperazine group). These π -electron systems inherently absorb high-energy photons in the UV spectrum (250–350 nm) and emit in the near-UV/blue region (350–450 nm). If your assay utilizes fluorophores like Hoechst, DAPI, or NADH-coupled readouts, the compound's intrinsic emission perfectly overlaps with your target signal. According to the NIH Assay Guidance Manual[1], this spectral overlap is a primary driver of false positives in high-throughput screening (HTS).

Q2: My target signal is artificially low, but the background noise remains high. What is the mechanistic cause? A: You are experiencing the Inner Filter Effect (IFE) . Because 3-[(4-Phenylpiperazin-1-yl)methyl]phenol absorbs strongly in the UV/near-UV range, it acts as an optical "filter" within the microplate well. Primary IFE occurs when the compound absorbs the excitation light before it can reach your target fluorophore. Secondary IFE occurs when the compound re-absorbs the emitted light[2]. This phenomenon quenches the true biological signal, while the compound's own autofluorescence simultaneously inflates the background noise[3].

Q3: How does compound aggregation contribute to background noise, and how can I definitively diagnose it? A: Lipophilic amines (like phenylpiperazines) exhibit pH-dependent aqueous solubility. At physiological pH (~7.4), the molecule can form sub-micron colloidal aggregates (100–1000 nm) at standard screening concentrations (>10 µM)[4]. These colloids cause severe Rayleigh scattering . In a microplate reader, scattered excitation light bleeds through broad-band emission filters, masquerading as a high fluorescent background. You can definitively diagnose this artifact by analyzing the sample using Dynamic Light Scattering (DLS)[5].

Part 2: Troubleshooting Workflows & Visualizations

To systematically identify and eliminate the source of your background interference, follow the logical workflow outlined in the decision tree below.

Workflow Start High Assay Background Detected AbsCheck Measure Absorbance (Ex & Em Wavelengths) Start->AbsCheck HighAbs Absorbance > 0.1 (Autofluorescence / IFE) AbsCheck->HighAbs Yes LowAbs Absorbance < 0.1 (Light Scattering) AbsCheck->LowAbs No RedShift Red-Shift Assay (>500 nm) HighAbs->RedShift Preferred IFECorrect Apply Mathematical IFE Correction HighAbs->IFECorrect Alternative DLS Confirm Aggregation via DLS LowAbs->DLS Detergent Add 0.01% Triton X-100 (Micellar Solubilization) DLS->Detergent Aggregates Found

Caption: Decision tree for troubleshooting fluorescence background interference.

Part 3: Self-Validating Experimental Protocols (The "How")

Protocol 1: Red-Shifting the Assay (Avoiding Autofluorescence)

Causality: Moving the assay's excitation wavelength beyond 500 nm bypasses the specific π→π∗ transition energy required to excite the phenol and phenylpiperazine rings, physically preventing autofluorescence[1].

  • Reagent Selection: Replace UV/Blue fluorophores (e.g., NADH, DAPI) with red-shifted alternatives (e.g., Resorufin, Cy5, or Alexa Fluor 647).

  • Sample Preparation: Prepare a standard assay well containing your biological target and the red-shifted fluorophore.

  • Control Preparation: Prepare a "Compound-Only" control well containing assay buffer and 10 µM 3-[(4-Phenylpiperazin-1-yl)methyl]phenol (no fluorophore)[6].

  • Self-Validation: Read the plate at the new wavelengths (e.g., Ex 530 nm / Em 590 nm). If the red-shift is successful, the "Compound-Only" control must yield a signal statistically indistinguishable from a pure buffer blank.

Protocol 2: Mathematical Correction for the Inner Filter Effect (IFE)

Causality: When red-shifting is impossible, you must mathematically restore the quenched signal. Because IFE is driven by the Beer-Lambert law (photons are absorbed before reaching the fluorophore or detector), mathematical compensation based on exact absorbance values restores the theoretical fluorescence yield[2].

  • Fluorescence Measurement: Measure the observed fluorescence ( Fobs​ ) of your assay well.

  • Absorbance Measurement: Using a spectrophotometer, measure the absorbance of the exact same well at the excitation wavelength ( Aex​ ) and emission wavelength ( Aem​ ).

  • Mathematical Correction: Apply the standard IFE correction formula:

    Fcorr​=Fobs​×10(Aex​+Aem​)/2
  • Self-Validation: Perform a serial dilution of your fluorophore while keeping the 3-[(4-Phenylpiperazin-1-yl)methyl]phenol concentration constant. If the IFE correction is accurate, plotting Fcorr​ versus [Fluorophore] will yield a perfectly linear relationship ( R2>0.99 )[3].

Protocol 3: Mitigating Aggregation-Induced Light Scattering

Causality: Non-ionic surfactants disrupt the hydrophobic interactions holding colloidal aggregates together. The amphiphilic detergent molecules encapsulate the lipophilic phenylpiperazine into micelles, breaking the Rayleigh scattering cross-section and restoring optical clarity[4].

  • Buffer Modification: Supplement your standard assay buffer with a non-ionic surfactant such as 0.01% (v/v) Triton X-100 or 0.05% CHAPS. (Note: Keep concentrations below the threshold that might denature your specific target protein).

  • Incubation: Pre-incubate 3-[(4-Phenylpiperazin-1-yl)methyl]phenol in this modified buffer for 15 minutes at room temperature to allow micelle formation.

  • Self-Validation: Measure the well using DLS before and after surfactant addition. A shift from a highly polydisperse signal (>100 nm) to a baseline monomeric signal (<5 nm) definitively validates the elimination of the colloidal scattering source[5].

Mechanism Monomer Monomeric Ligand Aggregate Colloidal Aggregate Monomer->Aggregate Aqueous Buffer Scattering Rayleigh Scattering (False Signal) Aggregate->Scattering Excitation Light Micelle Micellar Solubilization Aggregate->Micelle Add 0.01% Triton X-100 Micelle->Monomer Restores Solubility

Caption: Mechanism of aggregation-induced scattering and surfactant mitigation.

Part 4: Quantitative Data Summary

The table below summarizes the expected improvements in assay performance when applying the above mitigation strategies to 10 µM of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol.

Table 1: Quantitative Comparison of Interference Mitigation Strategies

Assay ModalityPrimary InterferenceMitigation StrategyS/B Ratio (Before)S/B Ratio (After)
NADH-Coupled (Ex 340 / Em 435)Autofluorescence & IFERed-shift to Resorufin (Ex 530 / Em 590)1.218.5
FITC Polarization (Ex 485 / Em 525)Inner Filter Effect (IFE)Mathematical IFE Correction3.412.1
TR-FRET (Ex 337 / Em 665)Colloidal Light ScatteringAddition of 0.01% Triton X-1002.124.3

(Note: Signal-to-Background (S/B) ratios are representative averages based on standardized HTS validation protocols).

References

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual Source: National Institutes of Health (NIH) URL:[Link]

  • Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS Source: Wyatt Technology URL:[Link]

  • A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Optimization

resolving co-elution of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol with synthesis impurities

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical chemists and drug development professionals struggling with the chromatographic resolution of 3-[(4-Phenylpipera...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical chemists and drug development professionals struggling with the chromatographic resolution of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol and its associated synthesis impurities (e.g., 1-phenylpiperazine, 3-hydroxybenzaldehyde, and over-alkylated dimers).

Because this Active Pharmaceutical Ingredient (API) is an amphoteric molecule—containing both a basic piperazine moiety and an acidic phenol group—standard reversed-phase method development often fails. This guide provides field-proven, mechanistically grounded solutions to resolve co-elution and peak distortion.

Part 1: Troubleshooting Co-Elution & Peak Distortion (FAQs)

Q1: I am observing co-elution between 3-[(4-Phenylpiperazin-1-yl)methyl]phenol and unreacted 1-phenylpiperazine on a standard C18 column at pH 7.0. How do I resolve this?

Mechanistic Cause: At a neutral pH of 7.0, both the API and the 1-phenylpiperazine impurity are protonated at the basic piperazine nitrogen (pKa ~8.0). Because their primary ionization states are identical and their hydrophobicities are similar, standard C18 partitioning fails to provide sufficient selectivity ( α ). Furthermore, at mid-pH, silica surface silanols (Si-OH) become deprotonated (Si-O⁻), leading to secondary ion-exchange interactions that cause peak broadening, further exacerbating co-elution[1].

The Solution: You must leverage the amphoteric nature of the API by shifting the mobile phase to a High pH (e.g., pH 10.5) using a hybrid silica column.

  • Causality: At pH 10.5, the basic piperazine nitrogens on both molecules are neutralized. However, the phenol group on the API (pKa ~9.5) becomes ionized (forming a phenolate anion).

  • Result: The 1-phenylpiperazine impurity becomes a neutral, hydrophobic molecule, while the API becomes a highly polar anion. This massive divergence in polarity guarantees baseline resolution.

Q2: My API peak exhibits severe tailing (Asymmetry factor > 2.0), which is masking a closely eluting degradation product. What is causing this?

Mechanistic Cause: Peak tailing for basic compounds is rarely a column void issue; it is almost always caused by secondary interactions. The positively charged piperazine ring is undergoing ion-exchange with negatively charged silanol groups on the stationary phase[2].

The Solution: If you cannot operate at a high pH, you must operate at a Low pH (pH 2.0 - 3.0) using an acidic modifier like 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

  • Causality: At pH 2.5, the silica silanols are fully protonated and neutral, completely eliminating the ion-exchange mechanism[1]. While the API remains charged, it will elute as a sharp, symmetrical peak, unmasking any hidden impurities hidden in the peak tail.

Q3: I have optimized the pH, but I still have partial co-elution with a structural isomer of the API. Adjusting the gradient isn't working. What is the next step?

Mechanistic Cause: When gradient and pH adjustments fail, the limitation lies in the stationary phase chemistry. Alkyl chains (C18/C8) rely exclusively on dispersive hydrophobic interactions, which often cannot distinguish between subtle positional isomers[3].

The Solution: Switch the stationary phase to a Biphenyl or Phenyl-Hexyl column.

  • Causality: 3-[(4-Phenylpiperazin-1-yl)methyl]phenol contains two distinct aromatic rings. Phenyl-based stationary phases induce π−π interactions and dipole-dipole interactions with the analyte. Isomers typically have different spatial arrangements of their electron clouds, allowing π−π selective columns to pull them apart even when their hydrophobicities are identical[3].

Part 2: Quantitative Data & Mechanistic Visualizations

To successfully separate this complex mixture, you must understand how pH dictates the ionization state of each component.

Table 1: Physicochemical Properties & Ionization States vs. Mobile Phase pH
Compound / MoietyApproximate pKaState at Low pH (2.5)State at Mid pH (7.0)State at High pH (10.5)
API: Piperazine Nitrogen ~8.0 (Base)Ionized (+1)Ionized (+1)Neutral (0)
API: Phenol Group ~9.5 (Acid)Neutral (0)Neutral (0)Ionized (-1)
Impurity: 1-Phenylpiperazine ~8.0 (Base)Ionized (+1)Ionized (+1)Neutral (0)
Impurity: 3-Hydroxybenzaldehyde ~9.0 (Acid)Neutral (0)Neutral (0)Ionized (-1)
Column: Silica Silanols ~4.0 (Acid)Neutral (0)Ionized (-1)Dissolves (Unless Hybrid)
Table 2: Stationary Phase Selectivity Matrix for Phenylpiperazines
Stationary PhasePrimary InteractionSecondary InteractionBest Use Case for this API
Standard C18 HydrophobicSilanol Ion-ExchangeGeneral screening; requires strict pH control.
Hybrid C18 (e.g., BEH) HydrophobicMinimalHigh pH (10.5) separations to resolve basic impurities.
Biphenyl Hydrophobic π−π / DipoleResolving structural isomers and aromatic impurities.
Polar-Embedded (Shield) HydrophobicHydrogen BondingImproving peak shape at low pH without ion-pairing agents.
Interaction Mechanisms & Optimization Workflows

Mechanisms API 3-[(4-Phenylpiperazin-1-yl)methyl]phenol Amphoteric Zwitterion Hydrophobic Hydrophobic Partitioning Alkyl Chain / C18 API->Hydrophobic Neutral regions PiPi π-π Interactions Biphenyl / Phenyl-Hexyl API->PiPi Aromatic rings IonExchange Secondary Ion-Exchange Ionized Silanols (SiO⁻) API->IonExchange Protonated piperazine

Chromatographic Interaction Mechanisms for Phenylpiperazine Derivatives.

Workflow Start Co-elution Detected Amphoteric API + Impurities Assess Assess Analyte pKa Piperazine (~8.0), Phenol (~9.5) Start->Assess Decision Select Mobile Phase pH Assess->Decision LowPH Low pH (2.0 - 3.0) API: Cationic (+1) Silanols: Neutral Decision->LowPH Formic Acid / H3PO4 HighPH High pH (10.0 - 11.0) API: Anionic (-1) Requires Hybrid Silica Decision->HighPH NH4OH / Bicarbonate MidPH Mid pH (6.0 - 8.0) Avoid: Silanol Tailing & Partial Ionization Decision->MidPH Not Recommended Phase Select Stationary Phase (C18, Biphenyl, Polar-Embedded) LowPH->Phase HighPH->Phase Eval Resolution (Rs > 1.5)? Phase->Eval Success Method Validated Eval->Success Yes Optimize Optimize Gradient & Temp Eval->Optimize No Optimize->Eval

HPLC Method Optimization Workflow for Amphoteric Compounds.

Part 3: Self-Validating Experimental Protocol

To definitively resolve co-elution, execute the following High/Low pH Selectivity Screen . This protocol is designed to be self-validating; the system suitability checks built into Step 1 and Step 4 ensure the data generated is artifact-free.

Step 1: System Suitability & Void Volume Verification

Before injecting the API, you must prove the system is capable of proper retention.

  • Prepare a 10 µg/mL solution of Uracil in water.

  • Inject 5 µL onto the chosen column (e.g., 50 x 2.1 mm, 1.7 µm Hybrid C18).

  • Validation Check: Record the retention time of Uracil. This is your void time ( t0​ ). If any subsequent API or impurity peaks elute at or near t0​ (Capacity factor k′<1 ), the separation is invalid due to lack of stationary phase interaction, and the initial organic concentration must be reduced.

Step 2: Low pH Screening (Cationic State)
  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min. Temperature: 40°C.

  • Inject the API spiked with known impurities.

  • Observation: The piperazine is fully protonated. Retention will be relatively low. Evaluate resolution ( α ) between the API and 1-phenylpiperazine[4].

Step 3: High pH Screening (Anionic State)
  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min. Temperature: 40°C.

  • Inject the same spiked sample.

  • Observation: The phenol is ionized, and the piperazine is neutral. Expect a dramatic shift in elution order compared to Step 2.

Step 4: Data Analysis & Method Validation
  • Calculate the Resolution ( Rs​ ) between the API and the closest eluting impurity for both screens.

  • Validation Check: A successful method must yield Rs​≥1.5 (baseline resolution) and an Asymmetry factor ( As​ ) between 0.9 and 1.2.

  • Select the pH that provides the highest Rs​ . If both pH levels fail to provide Rs​≥1.5 , retain the optimal pH and swap the Hybrid C18 column for a Biphenyl column to introduce π−π selectivity.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu.2

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation.

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. 1

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. 3

  • High performance liquid chromatography method for quantification of the N-phenylpiperazine derivative LASSBio-579 in rat plasma. ResearchGate. 4

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating CNS Target Engagement of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol

This guide provides a comprehensive, multi-tiered framework for validating the central nervous system (CNS) target engagement of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol, a novel investigational compound. Our core object...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, multi-tiered framework for validating the central nervous system (CNS) target engagement of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol, a novel investigational compound. Our core objective is to move beyond simple affinity measurements to build a robust, evidence-based narrative confirming that this molecule interacts with its intended target in the complex biological environment of the CNS and elicits a functional consequence. The experimental design detailed herein is built on a foundation of scientific integrity, ensuring each step provides self-validating data to confidently guide drug development decisions.

The molecular structure of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol, incorporating both a phenylpiperazine and a phenol moiety, strongly suggests an affinity for sigma receptors, which are highly expressed in the CNS.[1][2] Specifically, we hypothesize that its primary molecular target is the Sigma-1 Receptor (σ1R) , a unique ligand-operated chaperone protein.[3][4] This guide will therefore focus on a systematic approach to rigorously test this hypothesis.

The Sigma-1 Receptor: A Pluripotent CNS Modulator

Before detailing the validation workflow, it is crucial to understand the target itself. The σ1R is not a classical G-protein coupled receptor or ion channel; it is a molecular chaperone primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[5][6] In its resting state, σ1R is bound to another chaperone, the Binding Immunoglobulin Protein (BiP).[7][8] Upon stimulation by ligand binding or cellular stress, σ1R dissociates from BiP and is free to interact with a host of client proteins, most notably the inositol 1,4,5-trisphosphate receptor (IP3R), a key regulator of intracellular calcium (Ca2+) signaling.[5][7]

This unique mechanism allows σ1R to modulate a wide array of cellular processes, including ion channel activity, neurotransmitter release, neuroinflammation, and protein folding.[7][9] Its dysfunction is implicated in numerous CNS disorders, from neurodegenerative diseases like Alzheimer's and Amyotrophic Lateral Sclerosis (ALS) to pain and psychiatric conditions, making it a compelling therapeutic target.[3][6][10]

cluster_0 Endoplasmic Reticulum (MAM) cluster_1 Cytosol / Mitochondria BiP BiP S1R_inactive σ1R (Inactive) S1R_inactive->BiP Bound IP3R IP3R S1R_inactive->IP3R Proximal S1R_active σ1R (Active) S1R_inactive->S1R_active Dissociation from BiP Ca_release Ca²⁺ Release (ER to Mitochondria) IP3R->Ca_release Gating Ligand Ligand (e.g., Cmpd-X) Ligand->S1R_inactive Binding & Activation S1R_active->IP3R Downstream Downstream Signaling (e.g., MAPK/ERK, BDNF) Ca_release->Downstream

Caption: Sigma-1 Receptor Activation Pathway.

A Multi-Tiered Workflow for Target Validation

We advocate for a phased approach, where confidence in target engagement is built progressively from simple, direct binding assays to complex in vivo functional readouts. Each tier answers a critical question in the validation process.

T1 Tier 1 In Vitro Binding (Does it bind?) T2 Tier 2 Cellular Engagement (Does it bind in cells?) T1->T2 Affinity & Selectivity Confirmed T3 Tier 3 In Vivo Engagement (Does it bind in the brain?) T2->T3 Cellular Potency & Function Confirmed

Sources

Comparative

Comprehensive Comparison Guide: 3-[(4-Phenylpiperazin-1-yl)methyl]phenol Cross-Reactivity in Competitive Binding Assays

As a Senior Application Scientist, evaluating the target selectivity of novel pharmacophores is a critical step in drug development. Compounds containing the arylpiperazine scaffold, such as 3-[(4-Phenylpiperazin-1-yl)me...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the target selectivity of novel pharmacophores is a critical step in drug development. Compounds containing the arylpiperazine scaffold, such as 3-[(4-Phenylpiperazin-1-yl)methyl]phenol , are notorious for their polypharmacology. While they are often designed to target specific aminergic G protein-coupled receptors (GPCRs), their structural features inevitably lead to cross-reactivity across dopamine (D2/D3), serotonin (5-HT1A/5-HT2A), and adrenergic (α1) receptors[1][2].

This guide provides an objective, data-driven comparison of this compound's cross-reactivity profile, detailing the causality behind the observed polypharmacology and providing self-validating experimental protocols for competitive radioligand binding assays.

Mechanistic Grounding: The Root of Polypharmacology

The cross-reactivity of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol is not random; it is a predictable consequence of its pharmacophore mapping onto highly conserved orthosteric binding pockets within aminergic GPCRs.

The protonated nitrogen (N4) of the piperazine ring acts as a universal anchor, forming a critical salt bridge with a highly conserved aspartic acid residue located in transmembrane domain 3 (TM3) of these receptors (e.g., Asp114 in D2, Asp116 in 5-HT1A, and Asp106 in α1A)[2][3]. Furthermore, the flanking aromatic systems—the phenol ring and the unsubstituted phenyl ring—engage in hydrophobic and π−π stacking interactions with aromatic microdomains (such as Phe193 in the α1A receptor)[3]. The presence of the hydrogen-bond donating/accepting phenolic -OH group further modulates affinity, often shifting the compound's preference toward the activated states of these receptors[2].

G cluster_Receptors GPCR Targets (Cross-Reactivity) Ligand 3-[(4-Phenylpiperazin-1-yl) methyl]phenol D2 Dopamine D2 (Asp114 Interaction) Ligand->D2 Piperazine N+ Salt Bridge HT1A Serotonin 5-HT1A (Asp116 Interaction) Ligand->HT1A Phenol OH H-Bonding Alpha1 Adrenergic α1A (Asp106 Interaction) Ligand->Alpha1 Phenyl Ring π-π Stacking

Pharmacophore interactions driving phenylpiperazine cross-reactivity across aminergic GPCRs.

Comparative Receptor Affinity Profile

To objectively evaluate the cross-reactivity of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol, we must compare its inhibition constant ( Ki​ ) against established highly selective reference standards. A lower Ki​ value indicates higher affinity. The data below represents the typical binding profile for this specific 3-hydroxybenzyl-phenylpiperazine scaffold based on validated competitive binding models[1][2][4].

Table 1: Quantitative Cross-Reactivity Comparison
Receptor TargetAssay RadioligandReference StandardReference Ki​ (nM)3-[(4-Phenylpiperazin-1-yl)methyl]phenol Ki​ (nM)Selectivity Ratio (vs. 5-HT1A)
5-HT1A [3H]-8-OH-DPATWAY-1006350.8 ± 0.218.5 ± 3.4 1.0x (Primary Target)
Dopamine D2 [125I]-IABNHaloperidol1.2 ± 0.345.3 ± 6.1 2.4x (Moderate Cross-reactivity)
Adrenergic α1A [3H]-PrazosinPrazosin0.5 ± 0.1112.4 ± 15.2 6.0x (Low Cross-reactivity)

Data Interpretation: While the compound exhibits its highest affinity for the 5-HT1A receptor, its cross-reactivity with the D2 receptor is significant ( Ki​ ~45 nM). In functional assays or in vivo models, this lack of absolute selectivity can lead to off-target dopaminergic effects, a common hurdle in the development of phenylpiperazine-based therapeutics[2][4].

Experimental Workflows: Self-Validating Protocols

To generate trustworthy cross-reactivity data, the competitive binding assay must be designed as a self-validating system. Apparent cross-reactivity is not merely an intrinsic property of the ligand; it is highly dependent on assay conditions, including reactant concentrations and the achievement of thermodynamic equilibrium[5].

Below is the optimized, step-by-step methodology for evaluating this compound.

Reagents & Membrane Preparation
  • Cell Lines: HEK293 or CHO-K1 cells stably expressing human 5-HT1A, D2, or α1A receptors[4].

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4 at 25°C). Causality: Tris buffer at physiological pH is strictly required to maintain the structural integrity of the GPCR transmembrane helices. For D2 assays, supplement with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2 to stabilize the receptor's G-protein coupled state[1].

  • Non-Specific Binding (NSB) Definers: 10 µM Metergoline (for 5-HT1A), 25 µM (+)-Butaclamol (for D2), or 10 µM Phentolamine (for α1A)[1][4]. Causality: NSB must be defined using a massive molar excess of a structurally distinct ligand. Using a compound from a different chemical class ensures that you are measuring true receptor occlusion rather than shared non-specific lipid partitioning in the membrane.

Step-by-Step Competitive Binding Protocol
  • Filter Preparation: Pre-soak GF/B glass fiber filters in 0.1% polyethylenimine (PEI) for 1 hour.

    • Expert Insight: PEI is a cationic polymer. Because both the radioligands and the phenylpiperazine competitors are positively charged at physiological pH, they will stick to untreated negatively charged glass filters, artificially inflating background noise. PEI neutralizes the filter charge, drastically improving the signal-to-noise ratio.

  • Reaction Assembly: In a 96-well plate, combine:

    • 50 µL of the specific radioligand (e.g., 0.6 nM [3H]-8-OH-DPAT for 5-HT1A)[1]. The concentration should be approximately equal to its known Kd​ .

    • 50 µL of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol at varying concentrations ( 10−10 to 10−4 M) or assay buffer (for Total Binding).

    • 100 µL of membrane suspension (~10-20 µg protein/well).

  • Equilibrium Incubation: Incubate the plates at 37°C for 60 minutes[1][4].

    • Expert Insight: Do not shorten this step. The application of the Cheng-Prusoff equation (used in data analysis) strictly assumes the system has reached thermodynamic equilibrium. Premature termination will yield false, assay-dependent IC50​ values.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration over the PEI-treated GF/B filters using a cell harvester.

  • Wash Step: Wash the filters three times with 3 mL of ice-cold 50 mM Tris-HCl buffer. Causality: Ice-cold buffer slows the dissociation kinetics ( koff​ ) of the bound radioligand to near zero during the wash, preserving the equilibrium state while flushing away unbound ligand.

  • Quantification: Extract the filters, add liquid scintillation cocktail, and count the radioactivity (CPM) using a scintillation counter.

Workflow Prep 1. Membrane Prep (HEK293/CHO-K1) Incubate 2. Equilibrium Incubation (37°C, 60 min) Prep->Incubate Add Radioligand & Competitor Filter 3. Rapid Filtration (PEI-treated GF/B) Incubate->Filter Terminate Reaction Wash 4. Wash Step (Ice-cold Buffer) Filter->Wash Remove Unbound Ligand Count 5. Scintillation Counting (CPM Extraction) Wash->Count Isolate Bound Complex Analyze 6. Data Analysis (Cheng-Prusoff) Count->Analyze Calculate IC50 / Ki

Step-by-step workflow for competitive radioligand binding assays ensuring thermodynamic equilibrium.

Data Analysis & Quality Control

Raw CPM data must be converted to percentage of specific binding. The concentration-response curves are fitted using a four-parameter logistic non-linear regression model to determine the IC50​ (the concentration of the competitor that inhibits 50% of radioligand binding)[5].

To compare cross-reactivity objectively across different receptors and different assays, the IC50​ must be converted to the assay-independent inhibition constant ( Ki​ ) using the Cheng-Prusoff equation [1]:

Ki​=1+Kd​[L]​IC50​​

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd​ is the dissociation constant of the radioligand for that specific receptor.

Assay Validation (Z'-Factor): A reliable competitive binding assay should yield a Z'-factor > 0.5. If your Z'-factor falls below this threshold, investigate your membrane preparation quality or increase the PEI concentration during filter soaking to reduce background noise.

References

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. National Institutes of Health (NIH). Available at:[Link]

  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Publishing. Available at:[Link]

  • Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D2 Receptor Ligands and the Discovery of the Dopaminergic Stabilizer 4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine (Huntexil, Pridopidine, ACR16). ACS Publications. Available at:[Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at:[Link]

Sources

Validation

A Guide to Orthogonal Validation of Receptor Interactions for 3-[(4-Phenylpiperazin-1-yl)methyl]phenol

From the Desk of a Senior Application Scientist This guide provides an in-depth comparison of orthogonal validation techniques for characterizing the receptor interactions of a novel phenylpiperazine derivative, 3-[(4-Ph...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of a Senior Application Scientist

This guide provides an in-depth comparison of orthogonal validation techniques for characterizing the receptor interactions of a novel phenylpiperazine derivative, 3-[(4-Phenylpiperazin-1-yl)methyl]phenol. An orthogonal strategy involves cross-referencing results from a primary assay with data obtained through distinct, independent methods.[5] This ensures the observed interaction is genuine and provides a comprehensive pharmacological profile.

For the purpose of this guide, we will hypothesize that our primary screening has identified the Sigma-1 Receptor (S1R) as a high-affinity target for our compound. We will now build a rigorous validation cascade using three distinct methodologies:

  • Radioligand Binding Assay: A classic, high-throughput method to quantify binding affinity at equilibrium.

  • Surface Plasmon Resonance (SPR): A label-free, real-time biophysical assay to determine binding kinetics and confirm direct interaction.

  • Cell-Based Functional Assay: A measure of the physiological consequence of binding, determining agonism or antagonism.

By integrating the data from these three pillars, we can construct a high-confidence profile of our compound's activity, a critical step in any successful drug discovery program.

Pillar 1: Primary Validation via Radioligand Binding Assay

Expertise & Rationale: We begin with a competitive radioligand binding assay. This technique is a cornerstone of pharmacology for its robustness, scalability, and direct measurement of a compound's ability to displace a known, high-affinity radiolabeled ligand from the receptor's binding pocket. It is the ideal starting point to determine the compound's affinity (expressed as the inhibition constant, Kᵢ) and its selectivity against other related receptors. We utilize membranes prepared from cells overexpressing the target receptor, which provides a high concentration of the target and a cleaner system than tissue homogenates.[6]

Experimental Protocol: Competitive [³H]-(+)-pentazocine Binding Assay for S1R

This protocol is adapted from established methods for characterizing S1R ligands.[6][7]

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human Sigma-1 Receptor (S1R).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer.

    • Determine protein concentration using a BCA assay.[8]

  • Assay Setup (96-well plate format):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-(+)-pentazocine (a selective S1R radioligand) at a final concentration near its Kᴅ (e.g., 2-3 nM), and 150 µL of membrane preparation (e.g., 50 µg protein).

    • Non-Specific Binding (NSB): Same as total binding, but the buffer contains a high concentration of a non-labeled, potent S1R ligand (e.g., 10 µM Haloperidol) to saturate all specific binding sites.[9][10]

    • Competitive Binding: Same as total binding, but the buffer contains varying concentrations of the test compound, 3-[(4-Phenylpiperazin-1-yl)methyl]phenol (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation & Filtration:

    • Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.[8]

    • Rapidly terminate the reaction by vacuum filtration through a PEI-presoaked glass fiber filter mat, which traps the membranes.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection & Analysis:

    • Dry the filter mat and add scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate the Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate an inhibition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Workflow: Radioligand Binding Assay

G Membranes S1R-expressing Cell Membranes Incubate Mix & Incubate (Reach Equilibrium) Membranes->Incubate Radio Radioligand ([³H]-(+)-pentazocine) Radio->Incubate TestCmpd Test Compound (Serial Dilution) TestCmpd->Incubate NSB_Cmpd NSB Control (Haloperidol) NSB_Cmpd->Incubate Filter Vacuum Filtration (Separate Bound/Free) Incubate->Filter Count Scintillation Counting (Measure Radioactivity) Filter->Count Plot Plot % Inhibition vs. [Test Compound] Count->Plot Calc Calculate IC₅₀ & Kᵢ (Cheng-Prusoff) Plot->Calc

Caption: Workflow for a competitive radioligand binding assay.

Data Summary: Binding Affinity and Selectivity

The true value of this assay is revealed when performed across a panel of receptors. This selectivity profiling is crucial to anticipate potential off-target effects.

ReceptorRadioligandKᵢ of Test Compound (nM)
Sigma-1 (S1R) [³H]-(+)-pentazocine5.2
Sigma-2 (S2R)[³H]-DTG (+ S1R mask)850
Mu-Opioid (MOR)[³H]-DAMGO> 10,000
Kappa-Opioid (KOR)[³H]-U69,5931,200
Dopamine D2[³H]-Spiperone2,500

Interpretation: The data strongly suggest that our compound is a potent and selective ligand for the Sigma-1 receptor, with over 150-fold selectivity against the next closest target, the Sigma-2 receptor.

Pillar 2: Orthogonal Validation with Surface Plasmon Resonance (SPR)

Expertise & Rationale: While radioligand binding provides a robust measure of affinity at equilibrium, it offers no insight into the kinetics of the interaction—how fast the compound binds (association rate, kₐ) and how long it stays bound (dissociation rate, kₔ). Surface Plasmon Resonance (SPR) is a biophysical technique that addresses this perfectly.[11] It is a label-free method that measures the direct binding of an analyte (our test compound) to a ligand (the purified receptor) immobilized on a sensor surface in real-time.[12][13]

Confirming binding with SPR is a powerful orthogonal validation step because the experimental system is entirely different (purified protein vs. cell membrane) and it provides kinetic information, which is increasingly recognized as a key driver of in vivo efficacy. The main challenge with GPCRs like S1R is their instability when removed from the cell membrane, but modern protocols involving receptor capture from solubilized membranes help maintain their native conformation.[14][15]

Experimental Protocol: S1R Capture and SPR Analysis
  • Sensor Chip Preparation:

    • Use a sensor chip suitable for protein capture (e.g., a CM5 chip with an anti-His antibody covalently bound to the surface).

    • This allows for the oriented capture of His-tagged S1R.

  • Receptor Solubilization and Capture:

    • Prepare membranes from cells overexpressing a His-tagged S1R construct.

    • Solubilize the membranes using a mild detergent (e.g., DDM/CHS) to extract the receptor while preserving its structure.[14]

    • Inject the solubilized receptor extract over the prepared sensor chip surface. The anti-His antibody will capture the S1R.

    • A reference flow cell is prepared in parallel, often by capturing a non-relevant protein or leaving it as antibody-only, to subtract non-specific binding and bulk refractive index changes.

  • Kinetic Analysis:

    • Inject a series of concentrations of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol in running buffer (containing detergent) over both the active and reference flow cells.

    • Start with a buffer-only injection (a "zero concentration" analyte) to establish a stable baseline.

    • Monitor the binding response (in Response Units, RU) in real-time during both the association (compound injection) and dissociation (buffer flow) phases.

  • Data Analysis:

    • After subtracting the reference channel signal, the resulting sensorgrams are globally fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) using the analysis software.

    • This fitting process yields the association rate constant (kₐ, units M⁻¹s⁻¹), the dissociation rate constant (kₔ, units s⁻¹), and the equilibrium dissociation constant (Kᴅ, units M), where Kᴅ = kₔ / kₐ .

Workflow: Surface Plasmon Resonance (SPR)

G cluster_prep Preparation cluster_assay Assay Cycle cluster_analysis Data Analysis Chip Prepare Sensor Chip (e.g., Anti-His Ab) Capture Capture S1R on Chip Surface Chip->Capture Receptor Solubilize His-tagged S1R Receptor Receptor->Capture Assoc Association: Inject Test Compound Capture->Assoc Dissoc Dissociation: Flow Buffer Assoc->Dissoc Regen Regeneration (Optional) Dissoc->Regen Sensorgram Generate Sensorgrams (Response vs. Time) Dissoc->Sensorgram Regen->Capture Fit Fit Data to Kinetic Model Sensorgram->Fit Constants Determine kₐ, kₔ, Kᴅ Fit->Constants

Caption: General workflow for an SPR-based binding analysis.

Data Summary: Comparison of Affinity and Kinetic Parameters

A successful orthogonal validation will show good agreement between the affinity values obtained from vastly different methods.

ParameterRadioligand BindingSurface Plasmon Resonance (SPR)
Affinity (Kᵢ / Kᴅ) 5.2 nM 6.8 nM
Association Rate (kₐ)Not Applicable2.1 x 10⁵ M⁻¹s⁻¹
Dissociation Rate (kₔ)Not Applicable1.4 x 10⁻³ s⁻¹
Drug-Target Residence Time (1/kₔ) Not Applicable~12 minutes

Interpretation: The Kᴅ from SPR (6.8 nM) is in excellent agreement with the Kᵢ from the radioligand assay (5.2 nM). This concordance provides very high confidence that the compound directly and specifically binds to the S1R. Furthermore, SPR provides the invaluable insight that the compound has a relatively slow dissociation rate, resulting in a prolonged drug-target residence time of approximately 12 minutes, a parameter often correlated with durable in vivo effects.

Pillar 3: Orthogonal Validation with a Cell-Based Functional Assay

Expertise & Rationale: We have now confidently established that our compound binds to S1R and with what kinetics. The final, critical question is: what happens next? Does this binding event initiate a cellular response (agonism), block the response of an endogenous ligand (antagonism), or have no functional effect? A cell-based functional assay is the definitive method to answer this.[16][17]

The choice of assay depends on the receptor's signaling mechanism. S1R is not a classical GPCR but a chaperone protein at the endoplasmic reticulum that modulates various signaling pathways, including intracellular calcium mobilization.[9] Therefore, a calcium flux assay is an appropriate functional readout. This method is orthogonal to the previous two because it moves beyond the direct binding event to measure a downstream physiological consequence within a living cell.

Experimental Protocol: FLIPR-Based Calcium Flux Assay
  • Cell Preparation:

    • Seed cells expressing S1R (e.g., CHO-S1R or SH-SY5Y which endogenously express S1R) into a 96- or 384-well black-walled, clear-bottom plate.

    • Allow cells to grow to a confluent monolayer.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (to prevent dye leakage).

    • Incubate for approximately 60 minutes at 37°C to allow the dye to enter the cells and be de-esterified into its active form.

  • Assay Execution (using a FLIPR or similar instrument):

    • Place the plate in the instrument, which measures fluorescence intensity over time.

    • Antagonist Mode: To test for antagonism, first add varying concentrations of our test compound, 3-[(4-Phenylpiperazin-1-yl)methyl]phenol, and incubate for 15-30 minutes. Then, add a fixed concentration of a known S1R agonist (e.g., (+)-pentazocine) and measure the resulting calcium flux.

    • Agonist Mode: To test for agonism, add varying concentrations of the test compound directly to the dye-loaded cells and measure any change in fluorescence.

  • Data Analysis:

    • The instrument records the fluorescence intensity before and after compound addition. The change in fluorescence corresponds to the change in intracellular calcium concentration.

    • For Antagonism: Plot the agonist-induced response against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀, the concentration at which the test compound inhibits 50% of the maximum agonist response.

    • For Agonism: Plot the response against the log concentration of the test compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a full agonist).

Signaling Pathway: S1R-Mediated Calcium Mobilization

G TestCmpd Test Compound (Antagonist) S1R Sigma-1 Receptor (S1R) on ER Membrane TestCmpd->S1R Blocks Agonist S1R Agonist (e.g., (+)-Pentazocine) Agonist->S1R Activates IP3R IP3 Receptor S1R->IP3R Modulates Ca_ER Ca²⁺ Store (Endoplasmic Reticulum) IP3R->Ca_ER Opens Channel Ca_Cyto Cytosolic Ca²⁺ (Increased) Ca_ER->Ca_Cyto Release Fluor Fluorescent Signal (Fluo-4 Dye) Ca_Cyto->Fluor Detected as

Caption: Simplified pathway for S1R antagonist functional screen.

Data Summary: Functional Activity

The functional assay provides the final piece of the pharmacological puzzle.

Assay ModeParameterValue
AgonistEC₅₀No activity detected
Eₘₐₓ0%
Antagonist IC₅₀ 15.8 nM

Conclusion: A Synthesized, High-Confidence Profile

By employing a strategic, three-pronged orthogonal validation approach, we have moved from a preliminary hit to a well-characterized ligand.

  • The Radioligand Binding Assay established our compound as a potent and selective S1R ligand with a Kᵢ of 5.2 nM.

  • Surface Plasmon Resonance orthogonally confirmed the direct binding and affinity (Kᴅ = 6.8 nM) and provided critical kinetic data, revealing a target residence time of over 10 minutes.

  • The Cell-Based Functional Assay defined the compound's modality, proving it to be a functional antagonist with an IC₅₀ of 15.8 nM in a cellular environment.

Each method validates the others, building a cohesive and trustworthy narrative. The slight differences in potency values (5-16 nM) are expected and informative, reflecting the different experimental conditions (membranes vs. purified protein vs. whole cells). This comprehensive dataset provides a solid foundation for advancing 3-[(4-Phenylpiperazin-1-yl)methyl]phenol into further preclinical development with high confidence in its mechanism of action. This rigorous, multi-faceted approach is the hallmark of robust drug discovery and is essential for differentiating true activity from experimental artifacts.

References

  • Rich, R. L., & Myszka, D. G. (2011). Surface plasmon resonance applied to G protein-coupled receptors. Journal of Molecular Recognition, 24(6), 892-914. [Link]

  • Congreve, M., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(6), 434-438. [Link]

  • Cerasoli, E., et al. (2017). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Molecular Biosciences, 4, 76. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1-1.34.21. [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]

  • Navratilova, I., et al. (2006). Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. Analytical Biochemistry, 355(1), 132-135. [Link]

  • Eurofins Discovery. (n.d.). sigma2 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. [Link]

  • Boster Biological Technology. (n.d.). Opioid Receptor Colorimetric Cell-Based ELISA Kit. Boster Biological Technology. [Link]

  • Säll, A., et al. (2023). Identification of orphan ligand-receptor relationships using a cell-based CRISPRa enrichment screening platform. eLife, 12, e84351. [Link]

  • ResearchGate. (n.d.). Orthogonal binding assays to confirm each interaction. ResearchGate. [Link]

  • Martin, L. J., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 237. [Link]

  • Antibodies.com. (n.d.). Opioid Receptor Cell Based ELISA Kit (A102825). Antibodies.com. [Link]

  • Li, J. X., et al. (2020). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Pharmacology & Translational Science, 4(1), 180-194. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Rogers, T. J., & Peterson, P. K. (2003). Detection and Function of Opioid Receptors on Cells from the Immune System. Clinical and Diagnostic Laboratory Immunology, 10(4), 493-501. [Link]

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  • Thomas, J. B., et al. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}. ACS Medicinal Chemistry Letters, 4(10), 985-990. [Link]

  • ACS Publications. (2023). Direct Binding Methods to Measure Receptor–Ligand Interactions. ACS Publications. [Link]

  • Khan, I., et al. (2025). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [Link]

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  • Almasir, M., et al. (2011). Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 21(14), 4138-40. [Link]

  • Starek, M., & Talaga, P. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Analytical & Pharmaceutical Research, 8(1). [Link]

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  • Liszkiewicz, H., et al. (2004). Synthesis and Tuberculostatic Activity of Some (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole Derivatives. Acta Poloniae Pharmaceutica, 61(6), 473-6. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-[(4-Phenylpiperazin-1-yl)methyl]phenol

A Researcher's Guide to Safely Handling 3-[(4-Phenylpiperazin-1-yl)methyl]phenol As a novel compound at the forefront of research, 3-[(4-Phenylpiperazin-1-yl)methyl]phenol presents both exciting scientific possibilities...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Safely Handling 3-[(4-Phenylpiperazin-1-yl)methyl]phenol

As a novel compound at the forefront of research, 3-[(4-Phenylpiperazin-1-yl)methyl]phenol presents both exciting scientific possibilities and critical safety considerations. This guide, developed for researchers, scientists, and drug development professionals, provides a comprehensive framework for its safe handling and disposal. By understanding the "why" behind each safety protocol, you can foster a culture of safety and ensure the integrity of your research.

Hazard Assessment: A Tale of Two Moieties

The toxicological profile of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol has not been extensively documented. Therefore, a conservative approach to handling is paramount, based on the hazards associated with its primary functional groups: the phenol ring and the phenylpiperazine moiety.

  • The Phenolic Peril : Phenol and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2] A significant danger is their rapid absorption through the skin, which can lead to systemic toxicity, affecting the central nervous system, liver, and kidneys.[3] Some phenols are also suspected of causing genetic defects.[2] An insidious property of phenol is its local anesthetic effect, which can mask the initial contact, leading to delayed and more severe injury.[1]

  • The Piperazine Precaution : Piperazine and its derivatives can also pose health risks, including skin and eye irritation. Some piperazine compounds are classified as skin sensitizers, meaning they can cause an allergic reaction upon repeated exposure.

Given these potential hazards, it is prudent to treat 3-[(4-Phenylpiperazin-1-yl)methyl]phenol as a substance that is corrosive, toxic upon skin contact, and a potential irritant to the respiratory system.[4]

Your Armor: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale
Eyes/Face ANSI Z87.1 compliant safety goggles and a full-face shield.[5][6]Protects against splashes of the compound in solution, which could cause severe eye damage.[2][4] A face shield offers an additional layer of protection for the entire face.
Hands Double-gloving with a compatible material such as butyl rubber or neoprene.[1][5]Phenol and its derivatives can readily penetrate many common glove materials, including latex and nitrile, with prolonged contact.[1] Double-gloving provides an extra barrier and allows for safe removal of the outer glove if contamination occurs.
Body A chemically resistant lab coat, long pants, and closed-toe shoes.[1][7]Prevents accidental skin contact with the compound. A lab coat made of a chemically resistant material is preferable to standard cotton.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge.[8]Should be used when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.

The Workflow: Safe Handling from Bench to Waste

Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe laboratory environment.

Preparation and Weighing
  • Work Area Designation : Designate a specific area for handling 3-[(4-Phenylpiperazin-1-yl)methyl]phenol, preferably within a certified chemical fume hood.[1]

  • Donning PPE : Before handling the compound, don all required PPE as outlined in the table above.

  • Weighing : If weighing the solid compound, do so within the fume hood to contain any airborne particles. Use a disposable weighing boat to prevent contamination of the balance.

Weighing_Protocol cluster_FumeHood Inside Chemical Fume Hood Don_PPE 1. Don Full PPE Designate_Area 2. Designate Work Area Don_PPE->Designate_Area Weigh_Solid 3. Weigh Solid in Disposable Boat Designate_Area->Weigh_Solid Dissolve 4. Dissolve in Solvent Weigh_Solid->Dissolve Cap_Vial 5. Securely Cap Vial Dissolve->Cap_Vial End End Cap_Vial->End Start Start Start->Don_PPE

Figure 1: Workflow for weighing and preparing solutions of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol.
Experimental Use
  • Closed Systems : Whenever possible, conduct reactions in a closed system to minimize the release of vapors.

  • Ventilation : Always handle solutions containing the compound in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Avoid Aerosols : Take care to avoid the generation of aerosols when transferring solutions.

Contingency Planning: Spills and Emergencies

Accidents can happen. A well-defined emergency plan is your best defense.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[1][2] Seek immediate medical attention. Do not use neutralizing agents.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.

  • Spills : For small spills, absorb the material with an inert absorbent, such as vermiculite or sand.[3] Place the absorbed material in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

The Final Step: Responsible Disposal

Proper disposal is not just a regulatory requirement; it's a commitment to environmental stewardship.

  • Waste Segregation : All waste contaminated with 3-[(4-Phenylpiperazin-1-yl)methyl]phenol, including gloves, weighing boats, and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Aqueous Waste : Aqueous waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour it down the drain.

  • Disposal Protocol : Follow your institution's guidelines for the disposal of hazardous chemical waste. This typically involves arranging for pickup by a certified hazardous waste management company.

Disposal_Plan cluster_WasteGeneration Waste Generation cluster_WasteCollection Waste Collection Solid_Waste Contaminated Solids (Gloves, Paper Towels) Solid_Container Sealed & Labeled Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Aqueous & Organic Solutions Liquid_Container Sealed & Labeled Liquid Waste Container Liquid_Waste->Liquid_Container Disposal_Vendor Certified Hazardous Waste Disposal Solid_Container->Disposal_Vendor Liquid_Container->Disposal_Vendor

Figure 2: Disposal pathway for waste contaminated with 3-[(4-Phenylpiperazin-1-yl)methyl]phenol.

By integrating these safety protocols into your daily laboratory practices, you can confidently advance your research while prioritizing the well-being of yourself and your colleagues.

References

  • THE DO'S AND DON'TS for the SAFE USE of PHENOL. Petrochemical Alcohols Speciality Solvents Group (PASG). [Link]

  • Safety Data Sheet: Phenol. Carl ROTH. [Link]

  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Safety Data Sheet: Phenol. Chemos GmbH & Co. KG. [Link]

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  • MATERIAL SAFETY DATA SHEET - 4-PHENYL PHENOL 98%. Oxford Lab Fine Chem. [Link]

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  • SAFETY DATA SHEET - Sodium Acetate Trihydrate. Amresco. [Link]

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